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  • Product: Methyl 2-methyl-3-(2-methylphenyl)benzoate
  • CAS: 1400645-15-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate

Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate. The biaryl structural motif is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate. The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and advanced organic materials.[1][2] This document outlines a robust and efficient two-step synthetic pathway, beginning with the esterification of a commercially available precursor followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the rationale behind experimental choices, providing detailed, self-validating protocols for researchers, scientists, and professionals in drug development. All procedural and mechanistic claims are substantiated with citations to authoritative literature.

Introduction and Synthetic Strategy

The target molecule, Methyl 2-methyl-3-(2-methylphenyl)benzoate, is a substituted biaryl ester. The synthesis of such structures is a pivotal challenge in organic chemistry. The most powerful and reliable method for constructing the requisite C(sp²)-C(sp²) bond in biaryl systems is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction offers mild conditions, tolerance to a wide variety of functional groups, and the use of low-toxicity and commercially available organoboron reagents.[2][4]

Our retrosynthetic analysis identifies a strategy that hinges on two primary transformations:

  • Fischer Esterification: Conversion of the carboxylic acid group of the starting material, 3-bromo-2-methylbenzoic acid, into its corresponding methyl ester. This step protects the acidic proton, which would otherwise interfere with the basic conditions of the subsequent cross-coupling reaction, and installs the ester moiety of the final product.

  • Suzuki-Miyaura Cross-Coupling: The formation of the central biaryl bond by coupling the synthesized methyl 3-bromo-2-methylbenzoate with (2-methylphenyl)boronic acid, catalyzed by a palladium complex.[4]

This convergent approach is designed for efficiency and high yield, utilizing readily accessible starting materials.

Synthetic_Strategy Target Methyl 2-methyl-3-(2-methylphenyl)benzoate Intermediate_Ester Methyl 3-bromo-2-methylbenzoate Target->Intermediate_Ester Suzuki-Miyaura Coupling Boronic_Acid (2-methylphenyl)boronic Acid Target->Boronic_Acid Suzuki-Miyaura Coupling Intermediate_Acid 3-Bromo-2-methylbenzoic Acid Intermediate_Ester->Intermediate_Acid Fischer Esterification

Caption: Retrosynthetic analysis for the target molecule.

Step 1: Synthesis of Methyl 3-bromo-2-methylbenzoate

The initial step involves the esterification of 3-bromo-2-methylbenzoic acid. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Using an excess of methanol serves both as the reagent and as a solvent, driving the equilibrium toward the product, in accordance with Le Châtelier's principle.[6] A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[6][7]

Experimental Protocol: Fischer Esterification
  • To a 100 mL round-bottom flask, add 3-bromo-2-methylbenzoic acid (5.0 g, 23.25 mmol).

  • Add methanol (50 mL) to the flask to dissolve the acid.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1) to obtain Methyl 3-bromo-2-methylbenzoate as a clear oil.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Bromo-2-methylbenzoic Acid215.045.0 g23.25
Methanol32.0450 mLExcess
Conc. Sulfuric Acid98.080.5 mLCatalyst

Table 1: Reagents for the synthesis of Methyl 3-bromo-2-methylbenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the palladium-catalyzed cross-coupling of Methyl 3-bromo-2-methylbenzoate with (2-methylphenyl)boronic acid. This reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[4][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (Methyl 3-bromo-2-methylbenzoate), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound ((2-methylphenyl)boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl ArBOH Ar²-B(OH)₂ + Base PdII_Aryl->ArBOH Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination ArX Ar¹-X ArX->Pd0 Product Ar¹-Ar² Product->PdII_Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a 100 mL Schlenk flask, combine Methyl 3-bromo-2-methylbenzoate (2.29 g, 10.0 mmol), (2-methylphenyl)boronic acid (2.04 g, 15.0 mmol, 1.5 eq), and potassium carbonate (4.14 g, 30.0 mmol, 3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of Toluene (40 mL) and Water (10 mL) via cannula.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under the inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: gradient of 2% to 10% ethyl acetate in hexane) to afford the final product, Methyl 2-methyl-3-(2-methylphenyl)benzoate.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Methyl 3-bromo-2-methylbenzoate229.072.29 g10.01.0
(2-methylphenyl)boronic acid135.962.04 g15.01.5
Potassium Carbonate (K₂CO₃)138.214.14 g30.03.0
Pd(PPh₃)₄1155.560.58 g0.50.05

Table 2: Reagents for the Suzuki-Miyaura cross-coupling reaction.

Characterization and Data Summary

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance Colorless oil or low-melting solid
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol [9]
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.8 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~168 (C=O), 125-142 (Ar-C), 52 (-OCH₃), 20 (Ar-CH₃), 16 (Ar-CH₃)
Expected Yield 75-90%

Table 3: Expected properties and characterization data for the final product.

Conclusion

The synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate has been successfully outlined through a reliable and high-yielding two-step process. The strategy leverages a classic Fischer esterification followed by a robust palladium-catalyzed Suzuki-Miyaura cross-coupling. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers in synthetic organic chemistry. This methodology is not only effective for the title compound but also adaptable for the synthesis of a wide array of biaryl analogs, which are of significant interest in pharmaceutical and materials science research.[1][2]

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
  • Palladium-Catalyzed C—C Bonds Formation Reactions via Selective C—H Bonds Functionalization. (2020, May 22). Chinese Journal of Chemistry.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium(II)
  • Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. (2024, February 21).
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PMC.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006, April 19).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). MDPI.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry.
  • 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
  • 2-Bromo-3-methylbenzoic acid 97 53663-39-1. Sigma-Aldrich.
  • 2-Bromo-3-methylbenzoic acid. Chem-Impex.
  • Methyl 3-bromobenzo
  • Method for producing 3-bromomethylbenzoic acids.
  • Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? (2026, January 2). Blog.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Preparation of Methyl Benzo
  • Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. PubChem.
  • esterification of benzoic acid to methyl benzo

Sources

Exploratory

Technical Monograph: Methyl 2-methyl-3-(2-methylphenyl)benzoate

Executive Summary Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9) represents a specialized class of sterically congested biaryl esters. As a structural motif, it is characterized by a 2,2'-dimethyl substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9) represents a specialized class of sterically congested biaryl esters. As a structural motif, it is characterized by a 2,2'-dimethyl substitution pattern across the biaryl axis, which induces significant torsional strain and forces the aromatic rings into a non-planar, twisted conformation. This specific geometry makes it a high-value scaffold in medicinal chemistry for designing atropisomeric ligands, disrupting protein-protein interactions (PPIs), and synthesizing polycyclic aromatic hydrocarbons (PAHs).

This guide provides a definitive technical analysis of its physicochemical properties, synthetic challenges, and handling protocols for research and development applications.

Molecular Architecture & Structural Dynamics

The defining feature of this molecule is the steric clash between the methyl group at the C2 position of the benzoate core and the methyl group at the C2' position of the pendant phenyl ring.

Structural Specifications
  • Systematic Name: Methyl 2,2'-dimethyl-[1,1'-biphenyl]-3-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 240.30 g/mol

  • Core Scaffold: Biaryl (Biphenyl)

  • Key Substituents:

    • C1 (Benzoate): Methyl Ester (-COOMe) – Electrophilic site.

    • C2 (Benzoate): Methyl (-Me) – Steric block.

    • C3 (Benzoate): o-Tolyl (-Ph-2-Me) – Hydrophobic, bulky aryl group.

Conformational Analysis (The "Twist")

Unlike unsubstituted biphenyls, which can approach planarity, the 2,2'-dimethyl interaction prevents the two aromatic rings from becoming coplanar.

  • Dihedral Angle: Predicted to be between 60° and 90°.

  • Atropisomerism: While methyl groups are generally too small to lock the conformation permanently at room temperature (resulting in rapid racemization), the molecule exists as a rapidly interconverting mixture of M and P helicities. This pre-organized "twist" is critical for binding to hydrophobic pockets in enzymes or receptors that require non-planar ligands.

Physicochemical Profile

The following data is synthesized from structural analysis and standard biaryl properties.

PropertyValue / Description
Physical State Viscous Oil or Low-Melting Solid (Polymorph dependent)
Solubility High in organic solvents (DCM, EtOAc, Toluene); Insoluble in water.
LogP (Predicted) ~4.2 (Highly Lipophilic)
Boiling Point ~340°C (Predicted at 760 mmHg)
Flash Point >110°C (Estimated)
Reactivity Ester hydrolysis requires forcing conditions (alkaline reflux) due to steric shielding by the C2-methyl group.

Synthetic Methodology: The Steric Challenge

Synthesizing Methyl 2-methyl-3-(2-methylphenyl)benzoate requires forming a carbon-carbon bond between two sterically hindered centers. Standard Suzuki-Miyaura conditions (e.g.,


) often fail due to the inability of the catalyst to oxidatively add or reductively eliminate in such a crowded environment.
Retrosynthetic Strategy

The most robust route utilizes Buchwald-type precatalysts or highly active phosphine ligands to couple an aryl bromide with an aryl boronic acid.

  • Partner A (Electrophile): Methyl 3-bromo-2-methylbenzoate

  • Partner B (Nucleophile): 2-Methylphenylboronic acid

Optimized Synthetic Protocol

Objective: Synthesis of 10g of Methyl 2-methyl-3-(2-methylphenyl)benzoate.

Reagents:

  • Methyl 3-bromo-2-methylbenzoate (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR Pd-PEPPSI-IPr  (2 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Inertion: Charge a 250mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Toluene and Water.

  • Catalyst Addition: Add the Pd catalyst and Ligand (SPhos) under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 100°C (reflux) with vigorous stirring.

    • Note: The reaction typically requires 12–24 hours due to steric hindrance. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash organic layer with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography using a gradient of Hexane (100%) to Hexane/EtOAc (95:5). The product will elute as a colorless to pale yellow oil/solid.

Mechanistic Pathway (DOT Diagram)

SuzukiCoupling Start Start: Methyl 3-bromo-2-methylbenzoate + 2-Methylphenylboronic acid Cat Catalytic Cycle Entry: Pd(0)-SPhos Species Start->Cat Reagents Mixed OxAdd Oxidative Addition: Ar-Pd(II)-Br Complex (Sterically Crowded) Cat->OxAdd Insertion into C-Br TransMet Transmetallation: Base-mediated Boronate Transfer OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination: Product Release + Pd(0) Regens TransMet->RedElim C-C Bond Formation RedElim->Cat Catalyst Turnover Product Final Product: Methyl 2-methyl-3-(2-methylphenyl)benzoate RedElim->Product Isolation

Figure 1: Catalytic cycle for the synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signature
1H NMR (CDCl3) δ 2.1–2.3 ppm: Two distinct singlets (3H each) corresponding to the Ar-CH3 groups. δ 3.8–3.9 ppm: Singlet (3H) for the Methyl Ester (-COOMe). δ 7.0–7.8 ppm: Multiplets (7H) for the aromatic protons.
13C NMR ~168 ppm: Carbonyl (C=O). ~52 ppm: Methoxy carbon (-OCH3). ~19–21 ppm: Methyl carbons (Ar-CH3).
Mass Spectrometry [M+H]+: 241.3 m/z. [M+Na]+: 263.3 m/z.

Applications & Utility

Medicinal Chemistry Scaffold

This molecule serves as a "privileged structure" for:

  • GPCR Antagonists: The twisted biaryl core mimics the hydrophobic bulk found in many Angiotensin II receptor blockers (ARBs), though with a different substitution pattern.

  • Kinase Inhibitors: The restricted conformation allows for selective binding to ATP pockets where flat inhibitors cannot fit.

Materials Science
  • Liquid Crystals: The non-planar geometry disrupts pi-stacking, which lowers melting points and can be useful in formulating liquid crystal mixtures with specific phase transition temperatures.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-(2-methylphenyl)benzoate Product Page. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
  • Altenhoff, G., et al. (2004). Sterically Demanding Biaryl Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. (Context for biaryl synthesis).
Foundational

Methyl 2-methyl-3-(2-methylphenyl)benzoate: Technical Profile & Synthesis Guide

Part 1: Executive Summary & Chemical Identity Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9 ) is a sterically congested biaryl ester used primarily as a scaffold in the synthesis of atropisomeric pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9 ) is a sterically congested biaryl ester used primarily as a scaffold in the synthesis of atropisomeric pharmaceuticals and advanced organic materials. Its structure features a 2,2'-dimethyl substitution pattern across the biaryl axis, inducing a permanent twist in the molecular conformation. This non-planar geometry is a critical design element in modern drug discovery, particularly for disrupting protein-protein interactions or fitting into hydrophobic pockets of kinases and receptors where flat molecules fail.

Chemical Identity Table
PropertyData
CAS Number 1400645-15-9
Systematic Name Methyl 2,2'-dimethyl-[1,1'-biphenyl]-3-carboxylate
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
SMILES COC(=O)C1=C(C)C(C2=CC=CC=C2C)=CC=C1
Appearance White to off-white solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Feature 2,2'-Dimethyl "Twisted" Biaryl Core

Part 2: Synthesis Protocols & Experimental Logic

The synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate relies on constructing the sterically hindered biaryl bond. The most robust method is the Suzuki-Miyaura Cross-Coupling , specifically optimized for ortho-substituted substrates.

Retrosynthetic Analysis

The molecule is disconnected at the C3–C1' biaryl bond. The strategic precursors are Methyl 3-bromo-2-methylbenzoate (Electrophile) and 2-Methylphenylboronic acid (Nucleophile).

Retrosynthesis Target Methyl 2-methyl-3-(2-methylphenyl)benzoate (Target) Precursor1 Methyl 3-bromo-2-methylbenzoate (Electrophile) Target->Precursor1 Suzuki Disconnection Precursor2 2-Methylphenylboronic acid (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize the target biaryl ester overcoming the steric hindrance of the ortho-methyl groups.

Reagents:

  • Methyl 3-bromo-2-methylbenzoate (1.0 eq)[1][2]

  • 2-Methylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%) — Selected for its large bite angle and stability.

  • Base: Cs₂CO₃ (3.0 eq) — Cesium is preferred over potassium for hindered couplings due to the "Cesium Effect" in solubility and coordination.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) — Aqueous component is essential for the transmetallation step.

Step-by-Step Workflow:

  • Inertion : Charge a reaction vial with the aryl bromide, boronic acid, Cs₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation : Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction : Heat the mixture to 90–100 °C for 12–16 hours.

    • Note: The high temperature is required to overcome the activation energy barrier imposed by the steric clash of the two ortho-methyl groups.

  • Work-up : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification : Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • TLC : Disappearance of the starting bromide (Rf ~0.6 in 10% EtOAc/Hex) and appearance of a new UV-active spot.

  • ¹H NMR : Look for the integration of two distinct methyl singlets (one on the ester ring, one on the phenyl ring) and the methyl ester peak (~3.9 ppm).

Part 3: Mechanistic Insight & Structural Utility

The "Twisted" Biaryl Effect

The defining feature of CAS 1400645-15-9 is the steric repulsion between the methyl group at position 2 (benzoate ring) and position 2' (phenyl ring). This forces the two aromatic rings to rotate out of planarity, typically adopting a dihedral angle of 60–90°.

Why this matters in Drug Discovery:

  • Atropisomerism : In highly substituted analogs, this rotation can be restricted, leading to separable chiral atropisomers. This compound serves as a model to study these rotational barriers.

  • Solubility : The non-planar shape disrupts crystal packing, often improving the solubility of the core scaffold compared to flat analogs like fluorene.

  • Target Selectivity : Many kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a twisted biaryl-urea motif to fit into the ATP-binding pocket. This ester provides a modular entry point to synthesize such cores.

Mechanism Step1 Oxidative Addition (Pd0 inserts into Ar-Br) PdII Pd(II) Complex Step1->PdII Step2 Transmetallation (Boronate transfers Ar' group) Step3 Reductive Elimination (Forms Biaryl Bond) Step2->Step3 Steric Rate Limiting Step Pd0 Pd(0) Species Step3->Pd0 Cycle Closes Pd0->Step1 PdII->Step2 + Base/Boronic Acid

Figure 2: Catalytic cycle of the Suzuki coupling. The reductive elimination (Step 3) is often the rate-determining step for sterically hindered substrates like this one.

Part 4: Applications & Downstream Chemistry

This compound is rarely the final drug but serves as a versatile Key Intermediate .

TransformationReagentProduct Utility
Hydrolysis LiOH / THF / H₂OBiaryl Carboxylic Acid : Precursor for amide coupling (e.g., to make biaryl amides common in agrochemicals like SDHI fungicides).
Reduction LiAlH₄ or DIBAL-HBiaryl Alcohol : Precursor for benzylic ethers or halides.
Cyclization Acid Catalysis (e.g., PPA)Fluorenone Derivatives : If the methyl groups are oxidized or modified, this scaffold can be cyclized to form tricyclic cores.
Case Study Context: Biphenyl-Based Drugs

While CAS 1400645-15-9 is a specific research chemical, its structural motif is homologous to the core found in:

  • Bifendate/Bicyclol : Anti-hepatitis agents containing a highly substituted biphenyl core.

  • Sartan Drugs : Angiotensin II receptor blockers (though typically 4'-substituted) often require similar coupling strategies.

  • Eltrombopag : A thrombopoietin receptor agonist featuring a dimethylbiphenyl backbone.

References

  • Sigma-Aldrich . Methyl 2-methyl-3-(2-methylphenyl)benzoate Product Detail. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational mechanistic reference for the synthesis protocol).
  • ChemicalBook . Methyl 3-bromo-2-methylbenzoate Synthesis & Properties. Link

  • PubChem . Methyl 2-methylbenzoate (Related Structure Data). Link

Sources

Exploratory

Technical Deep Dive: Structural Dynamics and Synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate

Executive Summary Methyl 2-methyl-3-(2-methylphenyl)benzoate represents a class of sterically congested biaryl esters critical in the development of atropisomeric ligands, natural product synthesis (e.g., Michellamine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-(2-methylphenyl)benzoate represents a class of sterically congested biaryl esters critical in the development of atropisomeric ligands, natural product synthesis (e.g., Michellamine analogs), and pharmacophores requiring rigid axial chirality.

This guide addresses the primary challenge in working with this molecule: the ortho-ortho steric clash (2,2'-dimethyl substitution) which inhibits standard cross-coupling protocols and induces significant torsional strain. The following sections detail a high-fidelity synthesis protocol using Buchwald-type precatalysts, structural characterization via NMR, and conformational analysis.

Part 1: Structural Analysis & Conformational Dynamics

The molecule features a biaryl axis flanked by methyl groups at the C2 (benzoate ring) and C2' (phenyl ring) positions. This 2,2'-substitution pattern prevents the two aromatic rings from achieving planarity, locking the molecule into a twisted conformation.

Steric Torsion and Atropisomerism

Unlike simple biphenyls, the rotation around the C3–C1' bond is restricted. While the barrier to rotation may not be high enough for stable atropisomer isolation at room temperature (depending on exact conditions), it significantly broadens NMR signals and dictates reactivity.

  • Core Scaffold: Methyl benzoate.[1][2][3][4]

  • Primary Steric Zone: Interaction between C2-Me and C2'-Me.

  • Secondary Steric Zone: Interaction between C2-Me and C6'-H.

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the steric "hotspots" that define the synthetic strategy.

MolecularStructure Core Benzoate Core (Ring A) Sub1 C2-Methyl Group (Steric Bulk) Core->Sub1 Ortho Position Sub2 C3-Biaryl Linkage Core->Sub2 Ester Methyl Ester (COOMe) Core->Ester Sub3 C2'-Methyl Group (Steric Clash) Sub1->Sub3 Steric Repulsion (Torsion Inducer) RingB o-Tolyl Group (Ring B) Sub2->RingB Biaryl Axis (Restricted Rotation) RingB->Sub3 Ortho Position

Figure 1: Structural connectivity highlighting the 2,2'-dimethyl steric clash that forces the biaryl axis out of planarity.

Part 2: Synthetic Pathway (Retrosynthesis)

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3) often fail with tetra- or tri-ortho-substituted biaryls due to the difficulty of the oxidative addition and reductive elimination steps in crowded environments.

The Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) palladium complexes to facilitate the coupling.

Validated Route
  • Starting Material A: Methyl 3-bromo-2-methylbenzoate.

  • Starting Material B: (2-methylphenyl)boronic acid.

  • Catalyst System: Pd(OAc)2 + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base/Solvent: K3PO4 / Toluene + Water.

SynthesisWorkflow SM1 Methyl 3-bromo-2-methylbenzoate (Electrophile) Mix Mixture Preparation Solvent: Toluene/H2O (10:1) SM1->Mix SM2 (2-Methylphenyl)boronic acid (Nucleophile) SM2->Mix Cat Catalyst Addition Pd(OAc)2 (1 mol%) + SPhos (2 mol%) Mix->Cat Reaction Suzuki-Miyaura Coupling 100°C, 12-24h, Inert Atm (N2) Cat->Reaction Workup Workup & Purification Extraction (EtOAc) -> Silica Column Reaction->Workup Product Target Molecule Methyl 2-methyl-3-(2-methylphenyl)benzoate Workup->Product

Figure 2: Optimized Suzuki-Miyaura protocol utilizing SPhos to overcome steric hindrance at the biaryl axis.

Part 3: Experimental Protocol

Safety Note: Perform all steps in a fume hood. Aryl halides and boronic acids can be irritants.

Reagents
  • Aryl Halide: Methyl 3-bromo-2-methylbenzoate (1.0 equiv, 5.0 mmol)

  • Boronic Acid: 2-Methylphenylboronic acid (1.5 equiv, 7.5 mmol)

  • Catalyst: Pd(OAc)2 (1 mol%) + SPhos (2 mol%) OR Pd-SPhos G2 precatalyst.

  • Base: Potassium Phosphate (K3PO4), tribasic, anhydrous (2.0 equiv).

  • Solvent: Toluene (degassed) and Deionized Water (10:1 ratio).

Step-by-Step Procedure
  • Degassing: Sparge toluene with nitrogen for 20 minutes prior to use. Oxygen inhibits the active Pd(0) species.

  • Assembly: In a dry Schlenk tube or 3-neck flask equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, and K3PO4.

  • Catalyst Addition: Add the Pd source and ligand (or pre-formed catalyst) under a positive stream of nitrogen.

  • Solvation: Add the degassed Toluene/Water mixture via syringe. Seal the vessel.

  • Reaction: Heat the mixture to 100°C with vigorous stirring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The starting bromide should disappear within 4-12 hours. If reaction stalls, add 0.5 mol% additional catalyst.

  • Workup:

    • Cool to room temperature.[1][5][6]

    • Dilute with Ethyl Acetate (30 mL) and water (10 mL).

    • Separate organic layer; wash aqueous layer 2x with EtOAc.

    • Dry combined organics over MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

    • Eluent: Gradient 0% to 10% Ethyl Acetate in Hexanes.

    • Target: The product is a colorless to pale yellow oil/solid (depending on purity).

Part 4: Spectroscopic Characterization

Due to the non-planar structure, the NMR signals exhibit specific shielding patterns. The methyl ester singlet is the diagnostic anchor.

Predicted 1H NMR Data (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Notes
Ar-H (Benzoate C6)7.80 - 7.90Doublet (d)1HDeshielded by ester carbonyl.
Ar-H (Benzoate C4)7.30 - 7.40Doublet (d)1H
Ar-H (Benzoate C5)7.20 - 7.30Triplet (t)1HOverlap with phenyl ring signals.
Ar-H (Phenyl Ring)7.10 - 7.35Multiplet (m)4HComplex due to magnetic anisotropy.
COOCH3 (Ester)3.85 - 3.92 Singlet (s)3HDiagnostic sharp singlet.
Ar-CH3 (C2-Me)2.20 - 2.40Singlet (s)3HShifted upfield slightly due to shielding by the orthogonal ring.
Ar-CH3 (C2'-Me)2.05 - 2.25Singlet (s)3HDistinct from C2-Me; exact position depends on twist angle.
13C NMR Key Signals
  • Carbonyl (C=O): ~167-168 ppm.

  • Biaryl Carbons (C3, C1'): ~140-142 ppm (Quaternary).

  • Methyl Ester (OCH3): ~52 ppm.

  • Ar-Methyls: ~19-21 ppm (Two distinct signals).

Part 5: Applications & Derivatization

This molecule serves as a versatile intermediate. The ester group allows for further functionalization, while the biaryl core provides a scaffold for ligand design.

  • Hydrolysis: Saponification with LiOH/THF yields the corresponding biaryl acid, a precursor to fluorenones via intramolecular Friedel-Crafts acylation.

  • Reduction: Conversion to the benzyl alcohol (using LiAlH4) creates potential tridentate ligands when combined with phosphines.

References
  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[5][6]

    • Source: J. Am. Chem. Soc. 2003, 125, 16194-16195.[5][6]

    • URL:[Link]

  • Buchwald Ligands (SPhos)

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides.
    • Source: Angew. Chem. Int. Ed. 2004, 43, 1871.
    • URL:[Link]

  • Biaryl Synthesis Reviews

    • Title: Efficient Synthesis of Sterically Crowded Biaryls.[6][7][8]

    • Source: J. Org.[7][9] Chem. 2008, 73, 162-167.[7]

    • URL:[Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of Methyl 2-methyl-3-(2-methylphenyl)benzoate

The following technical guide is a comprehensive physicochemical profiling and solubility determination protocol for Methyl 2-methyl-3-(2-methylphenyl)benzoate . CAS Registry Number: 1400645-15-9 Molecular Formula: C₁₆H₁...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive physicochemical profiling and solubility determination protocol for Methyl 2-methyl-3-(2-methylphenyl)benzoate .

CAS Registry Number: 1400645-15-9 Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol

Executive Summary & Chemical Identity

Methyl 2-methyl-3-(2-methylphenyl)benzoate is a sterically hindered biphenyl ester, primarily utilized as a high-value intermediate in the synthesis of atropisomeric pharmaceuticals and agrochemicals. Its structure features a 2,2'-dimethyl-[1,1'-biphenyl] core, which introduces significant steric strain across the aryl-aryl bond.

This steric bulk prevents planarization of the biphenyl system, resulting in axial chirality (atropisomerism). Consequently, the solubility profile of this compound is governed not just by lipophilicity, but by its inability to form tight planar crystal lattices, often leading to higher solubility in organic solvents compared to its planar analogs.

Structural Analysis
  • Core Scaffold: Biphenyl (Lipophilic).

  • Functional Group: Methyl Ester (Moderately polar, Hydrogen bond acceptor).

  • Substituents: Ortho-methyl groups (Hydrophobic, steric bulk).

  • Key Property: The "ortho-effect" restricts rotation, creating a twisted conformation that disrupts pi-stacking in the solid state.

Physicochemical Data Profile (Predicted & Estimated)

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The following data are high-confidence estimates based on Group Contribution Methods (GCM) and structural analogs (e.g., Methyl 2-(2-methylphenyl)benzoate).

Table 1: Physicochemical Properties
PropertyValue / RangeConfidenceMethod
LogP (Octanol/Water) 4.2 – 4.8 HighConsensus (XLogP3, ACD/Labs)
Water Solubility < 0.1 mg/L (Insoluble)HighLipophilicity extrapolation
pKa N/A (Neutral Ester)HighFunctional group analysis
H-Bond Donors 0HighStructure
H-Bond Acceptors 2HighEster carbonyl + ether oxygen
Rotatable Bonds 2 (Ester + Biphenyl axis)HighStructure
Polar Surface Area (TPSA) 26.30 ŲHighCalculated
Table 2: Predicted Solubility Profile (25°C)
Solvent ClassRepresentative SolventPredicted SolubilityApplication
Non-Polar / Aromatic Toluene, XyleneHigh (>100 mg/mL) Process Solvent, Extraction
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL) Synthesis, Chromatography
Polar Aprotic DMSO, DMFHigh (>50 mg/mL) Biological Assays
Polar Protic Methanol, EthanolModerate (10-50 mg/mL) Crystallization (Anti-solvent)
Aqueous Water, PBS (pH 7.4)Negligible (<1 µg/mL) None

Experimental Protocol: Solubility Determination

For researchers validating this compound, a standard "visual" check is insufficient due to the potential for supersaturation in viscous oils. The following protocol ensures thermodynamic accuracy.

Phase 1: Solvent Screening (Tier 1)

Objective: Rapidly identify "Good," "Moderate," and "Poor" solvents for purification design. Method: Kinetic Solubility (Visual).

  • Preparation: Weigh 10 mg of solid into a 4 mL clear glass vial.

  • Addition: Add solvent in 50 µL aliquots at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

    • < 100 µL solvent (100 mg/mL): High Solubility.

    • 100 - 1000 µL solvent (10-100 mg/mL): Moderate.

    • > 1000 µL solvent (< 10 mg/mL): Poor.

Phase 2: Thermodynamic Solubility (Tier 2)

Objective: Precise quantification for formulation or assay development. Method: Saturation Shake-Flask + HPLC-UV.

Step-by-Step Workflow:

  • Saturation: Add excess solid (~50 mg) to 2 mL of target solvent (e.g., Methanol, heptane/EtOAc mix).

  • Equilibration: Shake at 25°C for 24 hours .

    • Critical Step: Ensure solid is still present after 24h. If clear, add more solid.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic ester).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile (ACN) to bring into linear range.

  • Quantification: Analyze via HPLC-UV (Detection @ 254 nm).

HPLC Conditions (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: ACN : Water (80:20 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution at ~4-6 mins due to high lipophilicity.

Synthetic Context & Impurity Management

Understanding the solubility of Methyl 2-methyl-3-(2-methylphenyl)benzoate is critical for its isolation from the Suzuki coupling reaction mixture.

Reaction: Methyl 3-bromo-2-methylbenzoate + 2-Methylphenylboronic acid


 Product.

Purification Strategy based on Solubility:

  • Catalyst Removal: The product is highly soluble in DCM; Pd catalysts are often less soluble. Filtration through Celite with DCM is effective.

  • Protodeboronation Impurity: The side product (toluene derivatives) is more volatile and soluble in hexanes.

  • Crystallization: The product's twisted structure makes crystallization difficult.

    • Recommended System: Dissolve in minimal hot Methanol or Isopropanol ; cool slowly to -20°C. If oiling out occurs (common with atropisomers), use a seed crystal or switch to Hexane/EtOAc (10:1) .

Diagram 1: Solubility-Driven Purification Workflow

PurificationWorkflow ReactionMix Crude Reaction Mixture (Product, Pd, Boronic Acid, Salts) Quench Aq. Workup (Water/EtOAc) Partitioning ReactionMix->Quench OrgPhase Organic Phase (Product + Lipophilic Impurities) Quench->OrgPhase Extract AqPhase Aqueous Phase (Salts, Boronic Acid excess) Quench->AqPhase Discard Drying Dry (MgSO4) & Concentrate OrgPhase->Drying CrudeOil Crude Oil (Viscous) Drying->CrudeOil Decision Solubility Check: Is it Crystalline? CrudeOil->Decision Recryst Recrystallization (Hot MeOH or IPA) Decision->Recryst Yes (Solid) Column Flash Chromatography (Hexane:EtOAc 95:5) Decision->Column No (Oil) Final Pure Methyl 2-methyl-3-(2-methylphenyl)benzoate Recryst->Final Column->Final

Caption: Workflow for isolating the target ester based on its lipophilic solubility profile.

Thermodynamic Analysis & Stability

Hydrolytic Stability

As a methyl ester, this compound is susceptible to hydrolysis in the presence of water and strong acids/bases.

  • Risk: In solubility screens using buffers > pH 8.0, the ester will hydrolyze to the carboxylic acid (2-methyl-3-(2-methylphenyl)benzoic acid), which has drastically different solubility (soluble in base, insoluble in acid).

  • Mitigation: Conduct all aqueous solubility assays in pH 7.4 phosphate buffer or 0.1 N HCl ; avoid pH > 8.0.

Atropisomerism & Thermal Stability

The 2,2'-dimethyl substitution creates a high rotational barrier.

  • Implication: In NMR (CDCl₃), you may observe broadened peaks at room temperature if the rotation rate is intermediate on the NMR timescale.

  • Solubility Implication: If the compound exists as a stable atropisomer pair, the racemate may have a different solubility and melting point than the enantiopure forms (if separated).

Diagram 2: Physicochemical Logic Flow

LogicFlow Structure Structure: 2,2'-Dimethyl Biphenyl Steric Steric Hindrance (Ortho-Ortho) Structure->Steric Prop2 High Lipophilicity (LogP > 4.0) Structure->Prop2 Twist Twisted Conformation (Non-Planar) Steric->Twist Prop1 Disrupted Pi-Stacking Twist->Prop1 Result1 Lower MP / Viscous Oil Prop1->Result1 Result2 High Organic Solubility Prop1->Result2 Prop2->Result2 Result3 Insoluble in Water Prop2->Result3

Caption: Causal relationship between the 2,2'-dimethyl substitution pattern and observed solubility properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1393340, Methyl 2-(2-methylphenyl)benzoate. Retrieved from [Link]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Yalkowsky, S. H., & Banerjee, S. (1992).Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker, Inc.

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 2-methyl-3-(2-methylphenyl)benzoate

Introduction Methyl 2-methyl-3-(2-methylphenyl)benzoate is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl skeletons are prevalent in a wide range of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-methyl-3-(2-methylphenyl)benzoate is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl skeletons are prevalent in a wide range of biologically active molecules and functional materials.[1] The synthesis of this specific ester involves the creation of a key carbon-carbon bond between two phenyl rings, followed by esterification of a carboxylic acid functional group.

This document provides a comprehensive, two-step protocol for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate. The synthetic strategy is rooted in two of the most robust and widely adopted reactions in modern organic chemistry: the Suzuki-Miyaura cross-coupling and the Fischer esterification. The protocol is designed to be a reliable starting point for researchers, offering insights into the rationale behind procedural steps and ensuring a high degree of reproducibility.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Suzuki-Miyaura Coupling: Formation of the biaryl carboxylic acid, 2-methyl-3-(2-methylphenyl)benzoic acid, from 3-bromo-2-methylbenzoic acid and (2-methylphenyl)boronic acid.

  • Step 2: Fischer Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.

Experimental Protocols

Part A: Synthesis of 2-methyl-3-(2-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex.[1][2] Its mild conditions and tolerance for a wide variety of functional groups make it an ideal choice for this synthesis.[1]

Reaction Workflow: Suzuki-Miyaura Coupling

reagents Combine: - 3-Bromo-2-methylbenzoic Acid - (2-Methylphenyl)boronic Acid - Pd/C Catalyst - K3PO4 (Base) - Solvent (Ethanol/Water) reaction Inert Atmosphere (N2/Ar) Reflux (e.g., 80-90°C) Stir for 6-12 hours reagents->reaction Heat monitoring Monitor reaction by TLC/LC-MS reaction->monitoring Periodically sample workup Acidify with 2N HCl Extract with Ethyl Acetate monitoring->workup Upon completion purification Wash organic layer with brine Dry over Na2SO4 Concentrate in vacuo workup->purification product1 Crude 2-methyl-3-(2-methylphenyl)benzoic acid purification->product1

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Bromo-2-methylbenzoic acid215.0410.02.15 g
(2-Methylphenyl)boronic acid135.9611.0 (1.1 eq)1.50 g
Palladium on Carbon (10% Pd)-0.5 (5 mol%)~0.53 g
Potassium Phosphate (K₃PO₄)212.2720.0 (2.0 eq)4.25 g
Ethanol (EtOH)--50 mL
Deionized Water (H₂O)--25 mL
2N Hydrochloric Acid (HCl)--As needed
Ethyl Acetate (EtOAc)--~150 mL
Brine (Saturated NaCl solution)--~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Protocol

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methylbenzoic acid (2.15 g, 10.0 mmol), (2-methylphenyl)boronic acid (1.50 g, 11.0 mmol), potassium phosphate (4.25 g, 20.0 mmol), and the palladium on carbon catalyst.[3]

  • Solvent Addition: Add the ethanol/water solvent mixture (50 mL EtOH, 25 mL H₂O).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and carefully acidify the aqueous layer with 2N HCl until the pH is approximately 2. The product will precipitate as a solid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 2-methyl-3-(2-methylphenyl)benzoic acid, can be further purified by recrystallization if necessary.

Part B: Synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4] The reaction is an equilibrium process; therefore, using an excess of the alcohol (methanol) shifts the equilibrium towards the product side, maximizing the yield.[5][6]

Reaction Mechanism: Fischer Esterification

cluster_0 Catalytic Cycle Protonation 1. Protonation of Carbonyl (Activation by H+) Attack 2. Nucleophilic Attack (Methanol attacks carbonyl) Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation (Regenerates H+ catalyst) Elimination->Deprotonation Product Methyl 2-methyl-3-(2-methylphenyl) benzoate Deprotonation->Product CarboxylicAcid 2-methyl-3-(2-methylphenyl) benzoic acid Methanol Methanol (xs) Catalyst H2SO4 (Catalyst)

Caption: Key steps in the Fischer esterification mechanism.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-methyl-3-(2-methylphenyl)benzoic acid226.27(Assumed 8.0)(From Part A)
Methanol (MeOH)32.04(Large Excess)40 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08(Catalytic)1.0 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed
Diethyl Ether or Ethyl Acetate--~100 mL
Brine (Saturated NaCl solution)--~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Step-by-Step Protocol

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-methyl-3-(2-methylphenyl)benzoic acid from Part A in methanol (40 mL).

  • Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with stirring.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[7] The reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

    • Extract the product with diethyl ether or ethyl acetate (2 x 50 mL).[8]

    • Combine the organic layers and wash carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid. Continue washing until CO₂ evolution ceases.

    • Wash the organic layer with brine (1 x 30 mL).

  • Purification and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil is Methyl 2-methyl-3-(2-methylphenyl)benzoate. Further purification can be achieved via column chromatography on silica gel if required.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • Reagents:

    • 3-Bromo-2-methylbenzoic acid: Irritant. Avoid inhalation and contact with skin and eyes.

    • (2-Methylphenyl)boronic acid: Handle with care as boronic acids can be irritants.

    • Palladium on Carbon: Flammable solid. Do not handle near open flames. The filtered catalyst may be pyrophoric upon drying and should be quenched carefully.

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly and carefully, especially to organic solvents.

    • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

Characterization

The identity and purity of the final product, Methyl 2-methyl-3-(2-methylphenyl)benzoate, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl stretch (~1720 cm⁻¹).

References

  • CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google P
  • Preparation of Methyl Benzoate. (URL: [Link])

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC. (URL: [Link])

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google P
  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog. (URL: [Link])

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google P
  • DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl)
  • Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide - Scribd. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. (URL: [Link])

  • Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester - PubChem. (URL: [Link])

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])

  • esterification of benzoic acid to methyl benzoate. (URL: [Link])

  • How to make methyl benzoate - YouTube. (URL: [Link])

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (URL: [Link])

  • Process for the preparation of 2-(4-methylphenyl)
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. (URL: [Link])

  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap. (URL: [Link])

Sources

Application

Advanced Purification Protocol: Methyl 2-methyl-3-(2-methylphenyl)benzoate

Executive Summary & Physicochemical Profile[1] Target Molecule: Methyl 2-methyl-3-(2-methylphenyl)benzoate CAS: 1400645-15-9 Class: Sterically Hindered Biaryl Ester Application: Pharmaceutical Intermediate (Sartan/Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

Target Molecule: Methyl 2-methyl-3-(2-methylphenyl)benzoate CAS: 1400645-15-9 Class: Sterically Hindered Biaryl Ester Application: Pharmaceutical Intermediate (Sartan/Kinase Inhibitor motifs)

This Application Note details the purification strategy for Methyl 2-methyl-3-(2-methylphenyl)benzoate. As a di-ortho substituted biaryl, this molecule exhibits significant steric twist, preventing planar conformation. This physical characteristic has two major implications for purification:

  • Crystallization Difficulty: The non-planar structure reduces crystal packing efficiency, leading to a high propensity for "oiling out" rather than precipitating.

  • Chromatographic Behavior: The molecule is highly lipophilic but distinct from its planar analogs, requiring specific mobile phase tuning.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Purification
Physical State Viscous Oil or Low-Melting SolidRecrystallization requires seeding or temperature cycling.
LogP ~4.5 - 5.0 (High Lipophilicity)Elutes early in Reverse Phase; requires non-polar solvents in Normal Phase.
Solubility High in DCM, EtOAc, THF. Low in MeOH, Water, Hexane.Methanol/Water or Hexane/EtOAc are ideal antisolvent systems.
Key Impurities Protodeboronation products, Homocoupling dimers, Pd-ligand complexes.Requires high-resolution silica chromatography and metal scavenging.

Impurity Profiling & Control Strategy

In the synthesis of sterically hindered biaryls (typically via Suzuki-Miyaura coupling), three specific impurity classes dictate the purification logic.

Mechanistic Impurity Generation
  • Impurity A (Protodeboronation): 2-methyltoluene. Arises from the instability of the o-tolylboronic acid. Volatile, but traces can remain.

  • Impurity B (Homocoupling): Dimethyl 3,3'-bis(2-methyl)-2,2'-biphenyldicarboxylate. Arises from oxidative coupling of the starting aryl halide. Very similar Rf to the product.

  • Impurity C (Hydrolysis): 2-methyl-3-(2-methylphenyl)benzoic acid. Arises from base-promoted hydrolysis of the ester during coupling. Acidic; easily removed.

  • Impurity D (Palladium): Residual Pd species coordinated by phosphine ligands.

ImpurityPathways Start Suzuki Coupling Reaction Mixture Prod Target Biaryl Ester Start->Prod Main Pathway ImpA Impurity A (Protodeboronation) Start->ImpA Boronic Instability ImpB Impurity B (Homocoupler) Start->ImpB Oxidative Coupling ImpC Impurity C (Hydrolyzed Acid) Start->ImpC Base Hydrolysis ImpD Impurity D (Residual Pd) Start->ImpD Catalyst Leaching

Figure 1: Mechanistic origin of key impurities in sterically hindered biaryl synthesis.

Method A: Flash Column Chromatography (Primary Purification)

Due to the lipophilicity of the target, Normal Phase (NP) chromatography is the workhorse method.

Stationary Phase: Silica Gel 60 (40-63 µm), spherical preferred for difficult separations. Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

Protocol Steps:
  • TLC Optimization:

    • Prepare a 10% EtOAc in Hexane solution.

    • Spot the crude mixture. The target ester usually has an Rf of ~0.3 - 0.4 in 5-10% EtOAc/Hexane.

    • Note: The hydrolyzed acid (Impurity C) will remain at the baseline. The protodeboronated arene (Impurity A) will move with the solvent front.

  • Column Loading:

    • Dissolve crude oil in minimum Dichloromethane (DCM).

    • Solid Load (Recommended): Adsorb the DCM solution onto Celite or Silica (ratio 1:2 w/w), dry under vacuum, and load as a powder. This prevents "streaming" caused by the viscous oil.

  • Gradient Elution:

    • 0–2 CV (Column Volumes): 100% Hexane (Elutes Impurity A).

    • 2–10 CV: Linear gradient 0% → 5% EtOAc.

    • 10–15 CV: Hold at 5-8% EtOAc (Elutes Target).

    • >15 CV: Flush with 50% EtOAc (Elutes Impurity B and C).

Method B: Palladium Scavenging (Critical for Pharma)

Chromatography alone rarely reduces Pd levels below 10 ppm. For drug development applications, active scavenging is required.

Reagent: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal.

Protocol Steps:
  • Dissolve the chromatographed product in THF or EtOAc (10 mL/g).

  • Add Thiol-Silica scavenger (10-50 wt% relative to mass of product, depending on initial Pd load).

  • Heat to 50°C for 4–12 hours with vigorous stirring.

    • Why Heat? Ligand exchange kinetics are slow at room temperature for stable Pd-phosphine complexes.

  • Cool to room temperature.

  • Filter through a 0.45 µm PTFE pad or a bed of Celite.

  • Concentrate the filtrate to yield the low-metal oil.

Method C: Crystallization (Polishing)

Crystallizing di-ortho substituted biaryls is challenging. If the oil resists solidification, use this "Two-Solvent Displacement" method.

Protocol Steps:
  • Dissolution: Dissolve the oil in a minimum amount of warm Methanol (MeOH) or Isopropanol (IPA) (approx. 40-50°C).

    • Avoid: Hexane initially, as the product is too soluble, preventing yield.

  • Induction: Add water dropwise until persistent turbidity is observed (Cloud Point).

  • Temperature Cycling:

    • Re-heat to clarify.

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • If oiling out occurs: Re-heat, add a seed crystal (if available) or scratch the glass surface, and cool very slowly.

  • Harvest: Cool to 0-4°C for 4 hours. Filter the white solid and wash with cold MeOH:Water (1:1).

Analytical Validation (QC)

Verify purity using High-Performance Liquid Chromatography (HPLC).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B → 95% B over 10 mins. (Target is lipophilic; requires high organic content).

  • Detection: UV at 254 nm (Biaryl core) and 210 nm.

Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Analysis (Check Impurity Profile) Crude->TLC Flash Flash Chromatography (Solid Load, Hex/EtOAc) TLC->Flash CheckPd Pd Content > 10ppm? Flash->CheckPd Scavenge Silica-Thiol Treatment (50°C, THF) CheckPd->Scavenge Yes Cryst Recrystallization (MeOH/Water) CheckPd->Cryst No Scavenge->Cryst Final Pure API Intermediate Cryst->Final

Figure 2: Integrated purification workflow for Methyl 2-methyl-3-(2-methylphenyl)benzoate.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS 1400645-15-9).[1]Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 14(1), 192-197. Link

  • Biotage. Strategies for Flash Chromatography of Lipophilic Compounds.Link

Sources

Method

Application Note: High-Resolution GC-MS Profiling of Methyl 2-methyl-3-(2-methylphenyl)benzoate

Executive Summary This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-methyl-3-(2-methylphenyl)benzoate (C₁₆H₁₆O₂), a sterically hindered biphenyl ester of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-methyl-3-(2-methylphenyl)benzoate (C₁₆H₁₆O₂), a sterically hindered biphenyl ester often encountered as a key intermediate in the synthesis of sartans or specific kinase inhibitors.

The analysis of this compound presents unique challenges due to its ortho-substituted biaryl core , which induces steric twisting and specific mass spectral fragmentation patterns (ortho-effects). This guide provides a validated method for its separation from potential regioisomers and synthetic impurities (e.g., boronic acids, de-methylated free acids), ensuring high specificity and sensitivity in drug development workflows.

Compound Profile & Physicochemical Properties[1][2][3]

Understanding the molecule's architecture is critical for predicting retention behavior and fragmentation.

PropertySpecification
IUPAC Name Methyl 2-methyl-3-(2-methylphenyl)benzoate
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Structure Description Methyl benzoate core with a methyl group at C2 and a 2-methylphenyl (o-tolyl) group at C3.
Predicted Boiling Point ~340–350 °C (at 760 mmHg)
LogP (Predicted) ~4.5 (High lipophilicity)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water.
Structural Visualization

The proximity of the methyl group at C2 (benzoate ring) and the 2-methylphenyl group at C3 creates significant steric strain, forcing the two aromatic rings out of planarity. This reduces


-

conjugation compared to para-substituted isomers, resulting in a slightly lower retention time than expected for a planar equivalent.

Sample Preparation Protocol

Objective: Isolate the analyte from reaction matrices (often containing palladium catalysts or inorganic salts) while maintaining quantitative integrity.

Reagents
  • Solvent A: Dichloromethane (DCM), HPLC Grade (for high solubility).

  • Solvent B: Ethyl Acetate (for extraction from aqueous quench).

  • Internal Standard (IS): Dimethyl phthalate or Fluoranthene (100 µg/mL).

Preparation Workflow
  • Stock Solution: Dissolve 10 mg of the reference standard in 10 mL DCM (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using DCM. Add IS to a final concentration of 10 µg/mL.

  • Sample Extraction (if in matrix):

    • Aliquot 1 mL reaction mixture.

    • Quench with 2 mL saturated NH₄Cl.

    • Extract with 2 mL Ethyl Acetate (x2).

    • Dry organic layer over MgSO₄.

    • Filter (0.22 µm PTFE) and dilute to ~50 µg/mL range.

GC-MS Method Parameters

This method utilizes a non-polar 5% phenyl column to separate isomers based on boiling point and steric volume.

Gas Chromatograph (Agilent 7890/8890 equivalent)
ParameterSettingRationale
Column HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm)Standard for aromatic esters; "UI" (Ultra Inert) reduces tailing of polar impurities.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Inlet Mode Split (10:1 to 50:1)Prevents column overload; compound is ionizable and abundant.
Inlet Temp 280 °CEnsures rapid volatilization of the high-boiling biphenyl.
Injection Vol 1.0 µLStandard volume.
Oven Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-801.0
202000.0
103005.0
Total Run Time ~17 minutes
Mass Spectrometer (Agilent 5977/7000 equivalent)
ParameterSetting
Source Temp 230 °C
Quad Temp 150 °C
Transfer Line 300 °C
Ionization EI (70 eV)
Scan Mode Full Scan (m/z 50–450) for profiling; SIM for quantitation.
Solvent Delay 3.5 min

Data Analysis & Fragmentation Mechanics[3]

Chromatographic Behavior
  • Predicted Retention Time: ~12.5 – 13.5 minutes.

  • Isomer Separation: The target molecule (2,2'-dimethyl substitution pattern across the biaryl axis) will elute earlier than the less hindered 4,4'-dimethyl isomer due to a lower effective boiling point caused by non-planarity (reduced intermolecular forces).

Mass Spectral Fingerprint (EI, 70 eV)

The fragmentation follows specific pathways dictated by the benzoate ester and the "ortho effect."

  • Molecular Ion [M]⁺ (m/z 240): Distinct, stable aromatic parent ion.

  • Base Peak [M-31]⁺ (m/z 209): Loss of methoxy radical (•OCH₃). This is the diagnostic acylium ion [Ar-C≡O]⁺.

  • Ortho-Effect Ion [M-32]⁺ (m/z 208): Loss of methanol (CH₃OH). The 2-methyl group on the benzoate ring can transfer a hydrogen to the ester methoxy, eliminating methanol to form a ketene-like species. This distinguishes it from meta/para isomers.

  • Aryl Fragment [M-59]⁺ (m/z 181): Loss of the carbomethoxy group (•COOCH₃), leaving the dimethyl-biphenyl cation.

  • Tropylium/Benzyl Ions (m/z 91, 105): Typical aromatic series.

Fragmentation Pathway Visualization

The following diagram illustrates the mechanistic cleavage specific to this ortho-substituted benzoate.

Fragmentation M Molecular Ion [M]+ m/z 240 (C16H16O2) M_31 Acylium Ion [M-31]+ m/z 209 (Loss of •OCH3) M->M_31 - •OCH3 M_32 Ketene Ion [M-32]+ m/z 208 (Loss of CH3OH) *Ortho Effect* M->M_32 - CH3OH (H-Transfer) M_59 Biphenyl Cation [M-59]+ m/z 181 (Loss of •COOCH3) M->M_59 - •COOCH3 Trop Tropylium Ion m/z 91 M_59->Trop Ring Disassembly

Caption: Proposed EI fragmentation pathway highlighting the diagnostic Ortho-Effect (m/z 208) and Acylium formation (m/z 209).

Analytical Workflow Diagram

This flowchart ensures a self-validating process from sample to result.

Workflow Start Crude Reaction Mix Prep LLE (EtOAc/Water) + Drying (MgSO4) Start->Prep Dilution Dilute to 50 ppm in DCM Add IS (Fluoranthene) Prep->Dilution GC GC Injection Split 20:1, 280°C Dilution->GC Sep Separation (HP-5MS) Isomer Resolution GC->Sep MS MS Detection (EI) Scan 50-450 m/z Sep->MS Check Check Criteria: 1. m/z 240 present? 2. m/z 209 base peak? 3. RT matches Std? MS->Check Result Quantitation & Purity Report Check->Result Pass Fail Investigate: - Tailing (Active Sites) - Carryover Check->Fail Fail

Caption: Step-by-step analytical workflow for the isolation and verification of Methyl 2-methyl-3-(2-methylphenyl)benzoate.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column (interaction with ester).Replace inlet liner with Ultra Inert (deactivated) wool liner. Trim column 10 cm.
Missing m/z 240 Source temperature too high causing excessive fragmentation.Lower source temperature to 200 °C to preserve molecular ion.
Extra Peaks Transesterification in injector (if using MeOH solvent).CRITICAL: Do not use Methanol as the injection solvent for methyl esters if the injector is active. Use DCM or Hexane.
Ghost Peaks Carryover from previous high-concentration run.Run blank DCM injection. Increase final bake-out time at 300 °C.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for "Ortho Effect" and ester fragmentation mechanisms).[1]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general methyl benzoate fragmentation patterns).

Sources

Application

Technical Application Note: Methyl 2-methyl-3-(2-methylphenyl)benzoate in Biaryl Scaffold Construction

This Application Note and Protocol Guide is designed for researchers utilizing Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9) as a scaffold in the synthesis of atropisomeric ligands, polycyclic aromatic h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9) as a scaffold in the synthesis of atropisomeric ligands, polycyclic aromatic hydrocarbons (PAHs), or pharmaceutical intermediates.

Introduction & Structural Analysis

Methyl 2-methyl-3-(2-methylphenyl)benzoate represents a class of sterically congested biaryl esters . Its structure features a benzoate core substituted at the 2-position with a methyl group and at the 3-position with an o-tolyl (2-methylphenyl) moiety.

Key Chemical Characteristics:
  • Steric Congestion: The presence of methyl groups at the C2 (benzoate ring) and C2' (phenyl ring) positions creates significant steric hindrance around the biaryl axis. This restricts rotation, making the molecule a candidate for atropisomeric studies or a precursor to axially chiral ligands .

  • Electronic Environment: The ester functionality at C1 is electronically coupled to the biaryl system but sterically shielded by the adjacent C2-methyl group. This has profound implications for downstream hydrolysis or nucleophilic attack.

  • Synthetic Utility: This compound serves as a critical intermediate for:

    • Phenanthrene/Fluorenone Derivatives: Precursor for oxidative cyclization to fused ring systems used in OLED materials.

    • Atropisomeric Ligands: Scaffold for phosphine ligand development in asymmetric catalysis.

    • Medicinal Chemistry: Building block for exploring Structure-Activity Relationships (SAR) in biaryl-based inhibitors where restricted conformation is desired.

Synthesis Protocol: Hindered Suzuki-Miyaura Coupling

The synthesis of this sterically hindered biaryl requires specialized catalytic systems. Standard Pd(PPh3)4 protocols often fail due to the steric bulk of the ortho-methyl groups on both coupling partners.

Protocol A: High-Efficiency Coupling of Hindered Substrates

Objective: Synthesize Methyl 2-methyl-3-(2-methylphenyl)benzoate from Methyl 3-bromo-2-methylbenzoate and 2-methylphenylboronic acid.

Reagents:

  • Substrate 1: Methyl 3-bromo-2-methylbenzoate (1.0 equiv)

  • Substrate 2: 2-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) – Critical for hindered biaryls.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and SPhos to the flask. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes to generate the active Pd(0)-L species.

    • Expert Insight: Pre-stirring ensures ligand binding before oxidative addition, reducing homocoupling side reactions.

  • Substrate Addition: Introduce the aryl bromide, boronic acid, and K₃PO₄.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (prevents phenol formation and catalyst deactivation).

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The product usually has a slightly lower Rf than the starting bromide due to the biaryl pi-system, but UV activity will be distinct.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 10% EtOAc in Hexanes.

    • Note: The product is an oil or low-melting solid.

Application Protocol: Hydrolysis of Sterically Shielded Esters

The C1-ester group is flanked by a C2-methyl group. This creates a "steric wall" that inhibits the approach of nucleophiles (OH⁻). Standard hydrolysis (LiOH/MeOH/RT) is often ineffective.

Protocol B: Forcing Hydrolysis for Sterically Hindered Benzoates

Objective: Convert the intermediate to 2-methyl-3-(2-methylphenyl)benzoic acid.

Reagents:

  • Potassium Hydroxide (KOH) (5.0 equiv)

  • Solvent: n-Butanol (or Ethanol/Water 1:1 if solubility permits)

  • Temperature: 120°C (Reflux)

Methodology:

  • Dissolve the ester in n-Butanol (0.5 M concentration).

  • Add solid KOH pellets.

  • Reflux: Heat to reflux (approx. 118°C) for 24 hours.

    • Mechanism:[1] The high temperature and less solvated hydroxide ion in butanol overcome the steric barrier at the carbonyl carbon.

  • Monitoring: Check via LC-MS. The acid will appear as [M-H]⁻ in negative mode.

  • Isolation:

    • Evaporate butanol (rotary evaporator with high vacuum).

    • Redissolve residue in water.

    • Acidification: Slowly add 2M HCl until pH < 2. The acid usually precipitates as a white solid.

    • Extract with DCM if precipitation is incomplete.

Downstream Application: Cyclization to Polycyclic Scaffolds

This intermediate is a precursor for Phenanthrene or Fluorenone derivatives, essential for OLED emitters.

Protocol C: Intramolecular Friedel-Crafts Cyclization

Objective: Cyclize the free acid to form a fused ring ketone (e.g., substituted fluorenone or phenanthrone derivative).

Reagents:

  • Thionyl Chloride (SOCl₂)

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

Methodology:

  • Acid Chloride Formation: Reflux the free acid (from Protocol B) in SOCl₂ (neat) for 2 hours. Remove excess SOCl₂ under vacuum.

  • Cyclization: Dissolve the crude acid chloride in anhydrous DCM.

  • Lewis Acid Addition: Cool to 0°C. Add AlCl₃ (1.2 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4 hours.

    • Observation: Solution often turns dark red/orange (formation of the acylium ion complex).

  • Quench: Pour onto ice/HCl mixture.

  • Result: This typically yields a substituted fluorenone (via rearrangement) or phenanthrone , depending on the precise electronic bias of the rings.

Analytical Data & Visualization

Expected Analytical Signatures
TechniqueParameterExpected Signal / Observation
1H NMR Methyl GroupsTwo distinct singlets around δ 2.1–2.4 ppm.
1H NMR Aromatic RegionComplex multiplet (7 protons). Shielding effects may shift protons ortho to the biaryl bond upfield.
13C NMR CarbonylEster C=O signal ~168 ppm.
MS (ESI) Molecular Ion[M+H]⁺ = 241.1 (calc. for C₁₆H₁₆O₂).
HPLC Retention TimeHigh hydrophobicity; elutes late on C18 columns.
Pathway Visualization

The following diagram illustrates the synthesis and downstream transformation logic.

BiarylWorkflow cluster_0 Steric Challenge Start1 Methyl 3-bromo- 2-methylbenzoate Intermediate Methyl 2-methyl-3- (2-methylphenyl)benzoate (Target Intermediate) Start1->Intermediate Suzuki Coupling Pd(OAc)2 / SPhos Steric Control Start2 2-Methylphenyl- boronic acid Start2->Intermediate Acid 2-Methyl-3- (2-methylphenyl)benzoic acid Intermediate->Acid Hydrolysis KOH / n-BuOH 120°C Product Fused Ring System (Fluorenone/Phenanthrone) Acid->Product Friedel-Crafts Cyclization SOCl2 -> AlCl3

Caption: Synthetic workflow from building blocks to fused-ring scaffolds, highlighting the critical intermediate.

Safety & Handling

  • Hazard Identification: Methyl 2-methyl-3-(2-methylphenyl)benzoate is an organic ester. Treat as a potential skin irritant.

  • Palladium Residues: Ensure thorough removal of Pd catalysts (using scavenger resins like QuadraPure™) if the material is intended for biological testing, as heavy metals can interfere with assays.

  • Acid Chloride Step: The cyclization step releases HCl gas. Perform in a well-ventilated fume hood.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link(Foundational work on SPhos for hindered biaryls).

  • Goering, H. L., et al. "Steric Effects in the Hydrolysis of Esters." Journal of the American Chemical Society, vol. 70, no. 10, 1948, pp. 3310–3313. Link(Classic methodology for hindered ester hydrolysis).

  • Gorelik, M. V. "Chemistry of Anthraquinones and Their Derivatives." Khimiya Geterotsiklicheskikh Soedinenii, 1989.
  • Sigma-Aldrich. "Product Specification: Methyl 2-methyl-3-(2-methylphenyl)benzoate." Catalog No. P4547. Link(Commercial source verification).

Sources

Method

Application Notes &amp; Protocols: The Medicinal Chemistry of Substituted Methyl Benzoates

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and medicinal chemistry applications of substituted meth...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and medicinal chemistry applications of substituted methyl benzoates. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Methyl Benzoate Scaffold in Drug Discovery

The methyl benzoate scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its derivatives are key intermediates in the development of pharmaceuticals with diverse therapeutic applications, including antifungal, antimicrobial, diuretic, anticancer, and antianaphylactic agents.[1] The ester functionality and the aromatic ring are amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents, such as methyl and phenyl groups, can significantly influence a molecule's conformational rigidity, lipophilicity, and interactions with biological targets. The "magic methyl" effect, where the addition of a methyl group to a lead compound can dramatically improve its potency or pharmacokinetic profile, is a well-documented phenomenon in drug discovery that underscores the importance of exploring methylated analogs.[2]

Synthesis of Substituted Methyl Benzoates

The synthesis of substituted methyl benzoates can be broadly categorized into two primary approaches: esterification of a pre-functionalized benzoic acid or modification of a simpler methyl benzoate core.

Fischer-Speier Esterification of Substituted Benzoic Acids

This classical method remains a cornerstone for the synthesis of methyl benzoates due to its simplicity and the wide availability of starting materials. The reaction involves the acid-catalyzed condensation of a carboxylic acid with methanol.[3]

Causality of Experimental Choices:

  • Excess Methanol: The reaction is an equilibrium process. Using methanol as the solvent drives the equilibrium towards the product side (Le Chatelier's principle), maximizing the yield of the desired ester.

  • Strong Acid Catalyst: A strong acid, typically concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the benzoic acid.[4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2.1: Synthesis of a Generic Substituted Methyl Benzoate via Fischer-Speier Esterification

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-40 mL per gram of benzoic acid).[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) dropwise while stirring.[4]

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.[6]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Solid Acid Catalyzed Esterification

To address the environmental concerns and separation difficulties associated with liquid acid catalysts, solid acid catalysts have emerged as a recyclable and eco-friendly alternative.[5]

Causality of Experimental Choices:

  • Heterogeneous Catalyst: A solid acid catalyst, such as a zirconium/titanium-based catalyst, provides acidic sites for the reaction to occur on its surface.[5] This simplifies product purification as the catalyst can be easily removed by filtration.

  • High Temperature: Higher temperatures are often required to achieve good conversion rates with solid acid catalysts.[5]

Protocol 2.2: Synthesis using a Solid Acid Catalyst

  • Reaction Setup: In a round-bottom flask, combine the substituted benzoic acid (1.0 eq), methanol (15-20 mL), and the solid acid catalyst (e.g., 10 mol%).[5]

  • Reaction: Vigorously stir the mixture and heat to reflux (e.g., 120°C oil bath) for 24 hours.[5]

  • Work-up:

    • Cool the reaction mixture.

    • Remove the catalyst by filtration.

    • Evaporate the excess methanol under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography.

Medicinal Chemistry Applications and Biological Activities

While direct data for "Methyl 2-methyl-3-(2-methylphenyl)benzoate" is not prominent in the literature, the broader class of substituted methyl benzoates exhibits a range of biological activities.

Anticancer Activity

Derivatives of methyl benzoate have been investigated as potential anticancer agents. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl esters have shown potent antiproliferative effects against breast cancer cell lines.[7]

Table 1: Anticancer Activity of Selected Benzimidazole Methyl Esters [7]

CompoundSubstituent on Phenyl RingGI50 (µM) against MCF7 Cells
2e 2-hydroxy, 5-fluoro0.18
Cisplatin (Ref.) ->10

Experimental Workflow for Anticancer Screening:

cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_sar Analysis s1 Synthesize Substituted Methyl Benzoate Derivatives s2 Purify by Chromatography s1->s2 s3 Characterize (NMR, MS) s2->s3 iv1 Prepare Stock Solutions in DMSO s3->iv1 iv3 Treat Cells with Various Concentrations iv1->iv3 iv2 Culture Breast Cancer Cell Lines (e.g., MCF7) iv2->iv3 iv4 Perform MTT/SRB Assay after 72h Incubation iv3->iv4 iv5 Calculate GI50 Values iv4->iv5 a1 Structure-Activity Relationship (SAR) Analysis iv5->a1 a2 Identify Lead Compounds a1->a2

Caption: Workflow for the synthesis and in vitro anticancer evaluation of substituted methyl benzoate derivatives.

Antimicrobial and Antifungal Activity

Methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives are precursors to compounds with known antifungal and antimicrobial properties.[1] This suggests that the core benzoate structure is a viable starting point for developing anti-infective agents.

Insecticidal and Repellent Properties

The parent compound, methyl benzoate, has demonstrated significant insecticidal and repellent activities against various pests.[8][9][10][11] This activity is concentration-dependent and can manifest as contact toxicity, fumigant effects, and oviposition deterrence.[8][9]

Protocol 3.1: Repellency Assay Protocol (Adapted from Whitefly Studies) [8]

  • Preparation: Prepare various concentrations (e.g., 0.1%, 0.5%, 1%, 2%) of the test compound in a suitable solvent (e.g., acetone with a surfactant).

  • Application: Uniformly apply the solutions to leaf discs or another appropriate substrate. A control group should be treated with the solvent only.

  • Assay Arena: Place a treated and a control substrate at opposite ends of a petri dish or a similar arena.

  • Insect Introduction: Introduce a known number of insects (e.g., 20-30 adult whiteflies) into the center of the arena.

  • Data Collection: After a set time (e.g., 24 and 48 hours), count the number of insects on the treated and control substrates.

  • Analysis: Calculate the percent repellency (PR) using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100, where Nc is the number of insects on the control substrate and Nt is the number on the treated substrate.

Structure-Activity Relationships (SAR) and the "Magic Methyl" Effect

The biological activity of methyl benzoate derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

Logical Relationship in SAR Analysis:

cluster_core Core Scaffold cluster_mods Structural Modifications cluster_props Physicochemical & Structural Effects cluster_bio Biological Outcomes core Methyl Benzoate Core mod1 Add/Move Methyl Group (e.g., 'Magic Methyl') mod2 Introduce Phenyl Group mod3 Vary Substituents (e.g., -OH, -F, -OMe) mod4 Change Linker (e.g., ether, amide) prop1 Altered Lipophilicity (LogP) mod1->prop1 prop2 Modified Conformation/ Dihedral Angle mod1->prop2 prop4 Steric Hindrance/ New Interactions mod1->prop4 mod2->prop1 mod2->prop2 mod2->prop4 mod3->prop1 prop3 Changed Electronic Properties mod3->prop3 mod4->prop2 mod4->prop3 bio1 Increased/Decreased Binding Affinity prop1->bio1 bio2 Improved/Worsened Pharmacokinetics prop1->bio2 bio3 Enhanced/Reduced Potency (e.g., GI50) prop1->bio3 prop2->bio1 prop2->bio3 prop3->bio1 prop3->bio3 prop4->bio1 prop4->bio3 bio4 New Biological Activity prop4->bio4

Caption: Interplay of structural modifications, physicochemical properties, and biological outcomes in the medicinal chemistry of substituted methyl benzoates.

The addition of a methyl group can:

  • Enhance Binding: Fill a hydrophobic pocket in the target protein, increasing van der Waals interactions.[2]

  • Block Metabolism: A strategically placed methyl group can block sites of metabolic oxidation, increasing the compound's half-life.

  • Control Conformation: The steric bulk of a methyl group can restrict bond rotation, locking the molecule into a more bioactive conformation.[2]

The introduction of a second phenyl ring, as in the titular compound, significantly increases the molecule's size and lipophilicity, which can lead to new or enhanced interactions with a biological target, but may also negatively impact solubility and other pharmacokinetic properties.

Conclusion

Substituted methyl benzoates represent a rich and versatile class of compounds with significant potential in medicinal chemistry. The synthetic accessibility of this scaffold, combined with the profound impact of substitution on biological activity, makes it an attractive area for further research in drug discovery. The protocols and principles outlined in these notes provide a solid foundation for the rational design, synthesis, and evaluation of novel methyl benzoate derivatives as therapeutic agents.

References

  • Isloor, A. M., Rai, U. S., Shetty, P., Gerber, T., Hosten, E., & Betz, R. (n.d.). Methyl 2-[(2-methylphenoxy)methyl]benzoate. PubMed Central. [Link]

  • Mostafiz, M. M., Jhan, P. K., Shim, J.-K., & Lee, K.-Y. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLOS ONE. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

  • PubChem. (n.d.). Methyl 2-(2-methylphenyl)benzoate. [Link]

  • Li, P., Lv, C., Wang, Z., & Wang, Q. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2022). ResearchGate. [Link]

  • Ferreira, R. J., & Ferreira, L. C. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2022). MDPI. [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. [Link]

  • What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. (2022). Chemistry Stack Exchange. [Link]

  • Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid. (n.d.).
  • Chemistry Lab: Methyl Benzoate Synthesis. (n.d.). Scribd. [Link]

  • Methyl benzoate. (n.d.). Wikipedia. [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013). [Link]

  • METHYL BENZOATE. (n.d.). Ataman Kimya. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl .... (n.d.). PubMed Central. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). Semantic Scholar. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI. [Link]420-3049/26/16/5049)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Methyl 2-methyl-3-(2-methylphenyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to solve problems effectively in your own lab.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for Methyl 2-methyl-3-(2-methylphenyl)benzoate, and what are its primary challenges?

The most robust and widely adopted method for synthesizing the core biaryl structure of Methyl 2-methyl-3-(2-methylphenyl)benzoate is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid (or its ester).

The primary challenge in this specific synthesis is steric hindrance . The target molecule is a tetra-ortho-substituted biaryl, meaning it has substituent groups (methyl groups) at all four positions adjacent to the bond connecting the two aromatic rings. This steric congestion can significantly slow down the key steps in the catalytic cycle, particularly the final reductive elimination step, leading to low yields and the need for carefully optimized conditions.[3][4][5]

There are two main approaches for the final ester:

  • Late-Stage Esterification: Couple 2-methyl-3-halobenzoic acid with (2-methylphenyl)boronic acid, followed by a standard Fischer esterification of the resulting carboxylic acid with methanol.[6][7]

  • Direct Coupling: Directly couple a methyl 2-methyl-3-halobenzoate with a (2-methylphenyl)boronic acid derivative. This is often more efficient as it avoids an extra synthetic step.

This guide will focus on optimizing the direct coupling approach, as its challenges are representative of the core difficulties in forming the sterically hindered biaryl bond.

Q2: My Suzuki coupling reaction shows low yield or incomplete conversion. What are the first things I should check?

Low yield or the presence of unreacted starting materials is a common issue, often traced back to suboptimal parameters or reagent degradation.[8] Here’s a checklist for initial troubleshooting:

  • Integrity of Reagents:

    • Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation or by forming boroxines (anhydride trimers).[1] Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).

    • Palladium Catalyst and Ligand: The Pd(0) species is the active catalyst. Ensure your palladium source is not degraded. Phosphine ligands are susceptible to oxidation by air, which inhibits their coordination to the palladium center.[8][9] Use fresh ligands or those stored properly under an inert atmosphere.

    • Solvent and Base Purity: Ensure solvents are anhydrous (if required) and have been properly degassed. The purity and dryness of the base are also critical for consistent results.[8][10]

  • Reaction Atmosphere:

    • Oxygen Exclusion: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes the unwanted side reaction of homocoupling.[8][11] It is crucial to ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are thoroughly degassed using methods like sparging or freeze-pump-thaw cycles.[12]

  • Reaction Temperature:

    • Many Suzuki couplings require heating to overcome activation barriers. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[8]

Q3: I'm observing significant side products. What are they and how can I minimize them?

The formation of byproducts directly consumes your starting materials and complicates purification, reducing the overall yield. The most common culprits in a Suzuki coupling are:

  • Homocoupling: This is the coupling of two identical molecules, either two aryl halides or two boronic acid molecules, to form a symmetrical biaryl (e.g., 2,2'-dimethylbiphenyl). This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective solution.[11] Adjusting the stoichiometry (e.g., using a slight excess of the aryl halide) can also help.[11]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This forms toluene from the (2-methylphenyl)boronic acid.

    • Solution: This side reaction can be catalyzed by traces of acid or water. Ensure your base is sufficiently strong and dry. If protodeboronation persists, switching from a boronic acid to a more stable boronic ester (like a pinacol ester) is a highly effective strategy.[1]

  • Dehalogenation: This is the replacement of the halide on your benzoate starting material with a hydrogen atom. This can occur if a hydride source is present in the reaction.

    • Solution: Potential hydride sources can include certain amine bases or alcohol solvents. If dehalogenation is a significant issue, consider switching to a non-hydridic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) and using an aprotic solvent.[1][8]

Q4: How do I choose the optimal catalyst system (Palladium Source & Ligand) for this sterically hindered coupling?

Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[13] Success hinges on using a more sophisticated catalyst system that promotes the difficult oxidative addition and reductive elimination steps.

  • Palladium Source:

    • Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are "precatalysts" that generate the active Pd(0) species in situ upon reaction with the phosphine ligand.[12] They are reliable and cost-effective starting points.

    • Palladacycle Precatalysts (e.g., Buchwald G3/G4): These are highly advanced precatalysts that contain the palladium source and the ligand in one complex. They offer superior activity, stability, and generate the active catalyst cleanly and efficiently, making them an excellent choice for challenging reactions.[12]

  • Ligand Selection: The ligand is critical. For tetra-ortho-substituted biaryls, you need bulky, electron-rich ligands that stabilize the palladium center and accelerate the key catalytic steps.

    • Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for sterically hindered couplings. Their bulk and electron-donating properties facilitate the final, difficult reductive elimination step to form the product.[5][13]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors that form very stable complexes with palladium. They have proven highly effective for coupling sterically hindered substrates, even at room temperature in some cases.[14][15]

Q5: What is the role of the base and solvent, and which combinations are recommended?

The base and solvent are not passive components; they play active roles in the catalytic cycle and can dramatically influence the reaction's success.

  • Role of the Base: The base is required to activate the boronic acid in the transmetalation step, forming a more nucleophilic boronate species.

    • Recommended Bases: For sterically hindered couplings, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to facilitate the reaction but generally do not introduce competing side reactions.[16]

  • Role of the Solvent: The solvent must solubilize all components of the reaction and is often chosen based on the required reaction temperature.

    • Recommended Solvents: Aprotic solvents are standard. Toluene , Dioxane , and Tetrahydrofuran (THF) are common choices.[1][16] Often, a small amount of water is added to the solvent system, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1][15]

Troubleshooting Guide: From Problem to Solution

Problem 1: Low or Incomplete Conversion

You've run the reaction for the specified time, but TLC or LCMS analysis shows a significant amount of unreacted starting materials.

Potential Cause Explanation & Recommended Solution
Inactive Catalyst The Pd(0) catalyst may have been oxidized by trace oxygen, or the phosphine ligand may have degraded. Solution: Ensure your reaction setup is scrupulously purged with an inert gas (Ar or N₂).[12] Use freshly opened or properly stored catalyst and ligand. Consider using a more robust palladacycle precatalyst.[12]
Insufficient Temperature The activation energy for sterically hindered couplings is high. Solution: If using a high-boiling solvent like toluene or dioxane, ensure your reaction is reaching the target temperature (e.g., 100-110 °C). Verify your heat source is calibrated.[8][13]
Poor Reagent Quality Impure starting materials can inhibit the catalyst. Protodeboronation may have consumed your boronic acid before it could react. Solution: Verify the purity of your aryl halide and boronic acid by NMR or LCMS. Use a fresh batch of boronic acid or switch to a more stable boronic ester derivative (e.g., pinacol ester).[1][10]
Suboptimal Base/Solvent The chosen base may not be strong enough or soluble enough to effectively promote transmetalation. Solution: Switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃. Ensure adequate stirring to overcome mass transfer limitations in heterogeneous mixtures.[12]
Problem 2: Excessive Byproduct Formation

Your starting materials are consumed, but the desired product is only a minor component of a complex mixture.

Observed Byproduct Primary Cause & Recommended Solution
Homocoupling Products Typically caused by oxygen in the reaction mixture, which promotes the oxidative coupling of boronic acids. Solution: Improve your degassing technique. A minimum of three evacuate/backfill cycles with an inert gas is recommended for the reaction vessel.[12] Ensure all solvents are thoroughly sparged with Ar or N₂ before use.[11]
Dehalogenation/Protodeboronation Caused by unwanted proton or hydride sources in the reaction. Solution: Avoid protic solvents (unless part of a well-defined aqueous system) and amine bases if dehalogenation is observed.[8] If protodeboronation is the issue, ensure your reagents are anhydrous and consider using a boronic ester.[1]
Palladium Black Precipitation A black precipitate indicates that the palladium catalyst has aggregated and crashed out of solution, rendering it inactive. Solution: This often happens when the ligand-to-metal ratio is too low or the ligand is unstable at the reaction temperature. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for pre-formed complexes, and up to 4:1 when generating the catalyst in situ).[8] An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[12]

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle responsible for forming the C-C bond. The challenges in synthesizing Methyl 2-methyl-3-(2-methylphenyl)benzoate lie in ensuring the efficiency of the Oxidative Addition and, critically, the sterically hindered Reductive Elimination step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Aryl-Pd(II)-Halide Complex) Pd0->OxAdd + Ar-X Trans Transmetalation (Diaryl-Pd(II) Complex) OxAdd->Trans Transmetalation RedElim Reductive Elimination Trans->RedElim Isomerization (cis) RedElim->Pd0 Releases Product Product Biaryl Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd ArylBoronic Ar'-B(OR)₂ ArylBoronic->Trans Base Base Base->Trans activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

If you encounter a low yield, follow this logical decision tree to diagnose and solve the issue.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield (<70%) Check_Completion Is the reaction going to completion? Start->Check_Completion Incomplete Problem: Incomplete Conversion Check_Completion->Incomplete No Complete Problem: Byproduct Formation Check_Completion->Complete Yes Check_Catalyst Check Catalyst Activity & Inert Atmosphere Incomplete->Check_Catalyst Check_Temp Increase Temperature & Check Reagent Purity Incomplete->Check_Temp Check_Homocoupling Check for Homocoupling (Improve Degassing) Complete->Check_Homocoupling Check_Decomposition Check for Dehalogenation or Protodeboronation (Change Base/Solvent) Complete->Check_Decomposition

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate, incorporating best practices for sterically hindered couplings.

Materials:

  • Methyl 3-bromo-2-methylbenzoate (1.0 eq.)

  • (2-Methylphenyl)boronic acid (1.5 eq.)

  • SPhos Precatalyst (G3) (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • Toluene / H₂O (10:1 v/v), degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Methyl 3-bromo-2-methylbenzoate, (2-methylphenyl)boronic acid, SPhos precatalyst, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed Toluene/H₂O solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LCMS to confirm the consumption of the limiting starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure Methyl 2-methyl-3-(2-methylphenyl)benzoate.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Molander Group, University of Pennsylvania. Cross-Coupling Reactions Guide. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Beilstein Journals. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. [Link]

  • PubMed. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Socratic. Preparation of Methyl Benzoate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

Sources

Optimization

"reaction condition optimization for Methyl 2-methyl-3-(2-methylphenyl)benzoate"

Executive Summary: The Steric Challenge Welcome to the Technical Support Center. You are likely here because the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate is failing to reach high conversion or is plagued b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate is failing to reach high conversion or is plagued by impurities.

This molecule presents a classic "Buttressed Di-Ortho" steric challenge.

  • The Biaryl Axis: The bond connects C3 of the benzoate to C1 of the tolyl ring.

  • Ortho-Clash: You have a methyl group at C2 of the benzoate and a methyl group at C2' of the phenyl ring. This creates significant torsional strain.

  • The Buttress: The ester group at C1 of the benzoate "buttresses" the C2-methyl, preventing it from flexing away from the reaction center. This makes the effective steric bulk significantly higher than a standard di-ortho biaryl.

The following guide abandons generic advice in favor of protocols optimized for this specific steric architecture.

Module 1: Catalyst & Ligand Selection (The Engine)

Issue: "The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help." Diagnosis: Catalyst death.[1] Standard ligands (PPh3, dppf) cannot support the oxidative addition of the hindered halide or, more likely, fail to facilitate the difficult transmetallation step due to steric crowding.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

For this substrate, you must use electron-rich, bulky ligands that form monoligated Pd(0) species.

ComponentRecommendationScientific Rationale
Ligand SPhos or XPhos SPhos is the gold standard for di-ortho coupling. Its methoxy groups provide secondary coordination to Pd, stabilizing the monoligated species (

) which is the active catalyst. XPhos is bulkier and better if SPhos fails.
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Precursors that generate Pd(0) in situ.[2][3]
Pre-catalyst XPhos Pd G4 Preferred. Third/Fourth Generation Buchwald precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, bypassing the induction period of mixing Pd(OAc)₂ + Ligand.

Protocol 1: The "Buchwald" Optimization Screen Run this if using standard Pd(PPh3)4 has failed.

  • Stoichiometry: 1.0 eq Aryl Bromide, 1.5 eq Boronic Acid, 2.0 eq Base.

  • Catalyst Loading: Start with 2 mol% XPhos Pd G4 .

  • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).[4]

  • Temp: 100°C (Internal temperature, not block temp).

Expert Insight: Do not use Pd(PPh3)4. The cone angle is too small, and the phosphine dissociation equilibrium is unfavorable for this hindered coupling.

Module 2: Base & Additives (The Activators)

Issue: "I see the product, but also a lot of hydrolyzed benzoic acid (Methyl ester cleavage)." Diagnosis: Saponification. The standard Suzuki bases (


, 

) are nucleophilic enough to hydrolyze the methyl ester at 100°C, especially since the coupling is slow.
The Solution: Mild Phosphate or Anhydrous Conditions
BasepKa (conj. acid)Risk of HydrolysisRecommendation

~12.3ModeratePrimary Choice. Use as a solid suspended in wet solvent or a concentrated (3M) aqueous solution.

~10.3LowSecondary Choice. Excellent solubility in organic solvents; allows for lower water content.

~10.3ModerateStandard, but often too slow for hindered substrates.

Troubleshooting Flow: Hydrolysis vs. Stalling

  • If Hydrolysis occurs: Switch to Anhydrous Suzuki Conditions .

    • Solvent: Dry Toluene/Dioxane.

    • Base: finely ground

      
       (anhydrous).
      
    • Additive: 0.5 eq of water (strictly controlled) OR use CsF (Cesium Fluoride) as the activator in dry solvent. Fluoride activates the boronic acid without attacking the ester.

Module 3: Experimental Workflow & Visualizations

Workflow Diagram: Optimized Synthesis Path

ReactionWorkflow Start Start: Methyl 3-bromo-2-methylbenzoate Reagents Add: 2-Methylphenylboronic acid (1.5 eq) Cat: XPhos Pd G4 (2 mol%) Base: K3PO4 (3.0 eq) Start->Reagents Solvent Solvent System: Dioxane/H2O (4:1) Degassed (Argon sparge) Reagents->Solvent Reaction Heat to 100°C Time: 4-12 Hours Solvent->Reaction Check IPC (TLC/LCMS) @ 4 Hours Reaction->Check Decision1 Conversion < 10%? Check->Decision1 Decision2 Ester Hydrolysis > 5%? Decision1->Decision2 No Action1 Troubleshoot: Oxidative Addition Switch to SPhos or RuPhos Decision1->Action1 Yes Action2 Troubleshoot: Saponification Switch to Anhydrous CsF/Dioxane Decision2->Action2 Yes Finish Workup: Filter through Celite Silica Gel Chromatography Decision2->Finish No (Success)

Caption: Step-by-step decision matrix for synthesizing hindered biaryl esters.

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately, and I get no product. Why? A: "Black Palladium" indicates the precipitation of bulk Pd(0) metal. This means your ligand is failing to stabilize the Pd(0) species, or your catalyst loading is too high relative to the ligand concentration.

  • Fix: Ensure you are using a Precatalyst (e.g., XPhos Pd G4) . If using Pd(OAc)₂ + Ligand, ensure the Ligand:Pd ratio is at least 2:1 and pre-stir them at 60°C for 30 mins before adding substrates.

Q2: I see a major impurity with Mass M-H (Dehalogenation). A: This is Hydrodehalogenation . In hindered systems, if the transmetallation is too slow, the Pd(II)-Aryl species will grab a hydride (from the solvent or base) and reductively eliminate.

  • Fix:

    • Increase the concentration of Boronic Acid (push the transmetallation equilibrium).

    • Switch solvent from alcohols (isopropanol/ethanol) to Toluene or Dioxane (non-protic).

    • Ensure the reaction is strictly anhydrous if possible, as water can sometimes facilitate this pathway in specific cycles.

Q3: Can I use the Pinacol Ester instead of the Boronic Acid? A: Yes, and for this substrate, it might be better. Boronic acids can undergo protodeboronation (losing the


 group) faster than they couple in hindered systems. Pinacol esters are more stable.
  • Tip: If using the Pinacol ester, adding 10-20 mol% of free boronic acid (like phenylboronic acid) can sometimes "kickstart" the catalytic cycle if the precatalyst activation is sluggish, though with G4 catalysts this is rarely needed.

Module 5: Optimized Protocol (The "Golden Batch")

Target: Methyl 2-methyl-3-(2-methylphenyl)benzoate (10 mmol scale)

  • Setup: Flame-dry a 50 mL Schlenk flask or 3-neck RBF. Cool under Argon.

  • Charge Solids:

    • Methyl 3-bromo-2-methylbenzoate (2.29 g, 10.0 mmol)

    • 2-Methylphenylboronic acid (2.04 g, 15.0 mmol, 1.5 eq)

    • Potassium Phosphate Tribasic (

      
      ), finely ground (6.36 g, 30.0 mmol, 3.0 eq)
      
    • XPhos Pd G4 (170 mg, 0.2 mmol, 2 mol%)

  • Solvent Addition:

    • Add 1,4-Dioxane (20 mL) and Degassed Water (4 mL).

    • Note: Degas solvents by sparging with Argon for 20 mins before addition.

  • Reaction:

    • Seal vessel. Heat to 100°C with vigorous stirring (800 rpm).

    • Monitor by HPLC/UPLC at 2h, 4h, and 16h.

  • Workup:

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Filter through a pad of Celite to remove Pd black and salts.

    • Wash filtrate with Brine (2x). Dry over

      
      .
      
    • Concentrate and purify via flash chromatography (Hexanes:EtOAc gradient).

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids." Angewandte Chemie International Edition.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Tang, W., & Zhang, X. (2010). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. (Context on steric ligand design).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Methyl 2-methyl-3-(2-methylphenyl)benzoate

This technical guide addresses the handling, storage, and troubleshooting of Methyl 2-methyl-3-(2-methylphenyl)benzoate . This compound is a specialized biaryl ester, structurally significant as a hindered intermediate o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the handling, storage, and troubleshooting of Methyl 2-methyl-3-(2-methylphenyl)benzoate . This compound is a specialized biaryl ester, structurally significant as a hindered intermediate often associated with the synthesis of pyrethroid insecticides (analogous to Bifenthrin precursors) or advanced liquid crystal mesogens.[1][2]

Its defining feature is the di-ortho substitution around the biaryl axis (a methyl group on the benzoate ring and a methyl group on the pendant phenyl ring).[1][2] This steric crowding dictates its unique solubility profile, resistance to hydrolysis, and spectroscopic behavior.[2]

[2]

Section 1: Critical Properties & Storage Protocol

Quick Reference Data

Property Specification / Description Technical Note
Chemical Structure Biaryl methyl ester Sterically hindered at C2 and C2' positions.[1][2]
Physical State White to Off-white Crystalline Solid May supercool into a viscous oil if impure.[2]
Solubility Soluble: DCM, EtOAc, Toluene, THFInsoluble: Water Poor solubility in cold Methanol/Hexanes due to lipophilicity.[1][2]
Hydrolytic Stability High Steric hindrance at C2 protects the ester carbonyl.[2]

| Molecular Weight | ~254.3 g/mol | Calculated based on formula


. |[2]
Storage Directive

The Golden Rule: Exclude moisture to prevent surface hydrolysis, though the bulk is stable.[1]

  • Temperature: Store at 2°C to 8°C (Refrigerated). While chemically stable at room temperature, lower temperatures prevent "oiling out" of the solid and slow down any potential transesterification if residual solvents are present.[2]

  • Atmosphere: Store under Argon or Nitrogen .[2]

    • Why? Although not highly air-sensitive, the biaryl core is electron-rich.[1][2] Long-term exposure to oxygen and light can lead to slow benzylic oxidation at the methyl groups.[2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) for long-term storage as lipophilic esters can leach into plastic.[1][2]

Section 2: Troubleshooting Guide (FAQ Format)
Category A: Solubility & Solution Preparation

Q: I am trying to dissolve the compound in Methanol for HPLC, but it precipitates. Is my sample degraded?

  • Diagnosis: Likely not degraded.[1][2][3] This is a solubility mismatch.

  • Root Cause: The molecule possesses two aromatic rings and two methyl groups, making it highly lipophilic.[1][2] Methanol is too polar to be a good solvent for high concentrations.[2]

  • Solution:

    • Dissolve the sample in a small amount of Acetonitrile (ACN) or THF first.[1][2]

    • Dilute with Methanol or Water only after the primary solvation.[2]

    • Pro-Tip: For HPLC mobile phases, ensure your gradient starts with at least 50% ACN to prevent column crashing.[1][2]

Q: The compound appears as a sticky oil instead of a solid.[2] How do I recover the crystal form?

  • Diagnosis: The sample is likely supercooled or contains trace solvent impurities (like toluene from synthesis) acting as a plasticizer.[2]

  • Protocol:

    • High-Vac Drying: Place the oil under high vacuum (<1 mbar) for 4 hours to remove solvent traces.[2]

    • Seeding: Scratch the side of the glass flask with a spatula to induce nucleation.[2]

    • Recrystallization: If it remains oily, dissolve in minimal hot Heptane and cool slowly to -20°C.

Category B: Chemical Stability & Reactivity

Q: I see a small impurity peak at RRT 0.85 in my chromatogram. Is this the hydrolyzed acid?

  • Analysis: It is possible, but less likely than with unhindered esters.[1][2]

  • Mechanistic Insight: The methyl group at position 2 (ortho to the ester) creates Steric Inhibition of Resonance and blocks the trajectory of nucleophiles (like water) attacking the carbonyl carbon.[2]

  • Verification Step: Run a standard of the corresponding acid (2-methyl-3-(2-methylphenyl)benzoic acid).[1][2] If the retention times match, you have hydrolysis.[1][2]

  • Remediation: Pass the solution through a small plug of neutral silica or basic alumina to trap the free acid, then re-concentrate.[1][2]

Q: Can I use this ester in a Grignard reaction?

  • Warning: Yes, but it requires forcing conditions.[1][2]

  • Technical Constraint: The ortho-methyl group hinders the approach of the Grignard reagent.[2] You may observe a stalled reaction (stopping at the ketone) or no reaction at low temperatures.[1][2]

  • Adjustment: Use higher temperatures (refluxing THF) or more reactive organolithium reagents instead of magnesium based ones.

Section 3: Analytical Workflows
Workflow 1: Purity Assessment Logic

Use this decision tree when receiving a new batch or requalifying old stock.

PurityCheck Start Start: Visual Inspection State Is it a Solid or Oil? Start->State Solid Solid: Proceed to NMR State->Solid Crystalline Oil Oil: Check Solvent Content State->Oil Viscous NMR 1H NMR (CDCl3) Solid->NMR Oil->NMR After Drying CheckMe Check Methyl Singlets (Expect ~3.6 ppm Ester, ~2.2-2.4 ppm Ar-Me) NMR->CheckMe Purity Are Integrals Correct? CheckMe->Purity Pass PASS: Release for Use Purity->Pass Yes Fail FAIL: Recrystallize Purity->Fail No

Caption: Logical workflow for assessing the physical and chemical integrity of the ester upon receipt.

Workflow 2: Hydrolysis Resistance Mechanism

Understanding why this specific ester is robust.[2]

StericShield Ester Ester Carbonyl (Target) Reaction Hydrolysis Ester->Reaction Water H2O / OH- (Attacker) Water->Reaction Attempted Attack OrthoMe 2-Methyl Group (Steric Shield) OrthoMe->Ester Blocks Access Biaryl 3-Biaryl Bulk (Rotational Barrier) Biaryl->Ester Twists Ring Result High Stability Reaction->Result Slow Kinetics

Caption: Visualization of the steric environment protecting the ester carbonyl from hydrolysis.

Section 4: Experimental Protocols
Protocol A: Standard Recrystallization (Purification)

Use this if the compound has yellowed or oiled out.[1]

  • Solvent Selection: Use Heptane/Ethyl Acetate (10:1) .[2] The compound is very soluble in EtOAc but less so in Heptane.[2]

  • Dissolution:

    • Place crude material in a flask.

    • Add EtOAc dropwise with heating (50°C) until fully dissolved.[2]

    • Critical Step: Do not boil excessively; esters can transesterify if the solvent is not pure.[2]

  • Precipitation:

    • Slowly add Heptane while stirring until a slight turbidity persists.

    • Remove from heat and wrap the flask in foil (slow cooling).

    • Allow to stand at Room Temp for 2 hours, then 4°C overnight.

  • Collection: Filter the white crystals and wash with cold Heptane.

Protocol B: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: Hexanes:Ethyl Acetate (80:20).[1][2]

  • Visualization: UV (254 nm).[1][2] The biaryl system is highly UV active.[2]

  • Expected Rf: ~0.5 - 0.6 (The ester is relatively non-polar).[2]

    • Note: The acid hydrolysis product will remain at the baseline or streak significantly.[2]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter 24: Regioselectivity and Steric Hindrance in Aromatic Substitution). [2]

  • Bringmann, G., et al. (2005).[2] "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427.[2] (Provides context on the stability and rotation of ortho-substituted biaryls). [1][2]

  • European Chemicals Agency (ECHA). (2023).[1][2] Guidance on the Application of the CLP Criteria. (General safety protocols for substituted benzoate esters).

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Section on Ester Hydrolysis and Steric Effects).[2] [2]

(Note: Specific CAS-linked data for this exact intermediate is proprietary in many contexts; protocols above are derived from first-principles chemistry of 2,2'-disubstituted biaryl esters.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-methyl-3-(2-methylphenyl)benzoate

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of validated analytical methods for the quantification of Methyl 2-methyl-3-(2-methylphenyl)benzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind the selection of methodologies and the interpretation of validation data, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8]

The Imperative of Method Validation: Ensuring Fitness for Purpose

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][9] For a compound like Methyl 2-methyl-3-(2-methylphenyl)benzoate, this typically involves assays to determine purity, quantify impurities, and assess stability. The choice of analytical technique is paramount and is driven by the physicochemical properties of the analyte and the specific requirements of the analysis. In this guide, we will compare two of the most powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation process for each of these methods will be examined through the lens of the core validation parameters as defined by ICH Q2(R1) guidelines: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

Comparative Overview of Analytical Methodologies

The selection between HPLC and GC-MS for the analysis of Methyl 2-methyl-3-(2-methylphenyl)benzoate depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds.
Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but often simpler for volatile analytes.
Sensitivity Good, with various sensitive detectors available (e.g., UV, DAD, Fluorescence).Excellent, with the mass spectrometer providing high sensitivity and selectivity.
Specificity Achieved through a combination of retention time and detector response (e.g., UV spectrum).High, due to both chromatographic separation and unique mass fragmentation patterns.

Validation Workflow: A Systematic Approach

A robust validation protocol is essential for ensuring that an analytical method is fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, applicable to both HPLC and GC-MS methodologies.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting Method_Development Method Development (Column, Mobile Phase/Carrier Gas, Temperature) Optimization Optimization of Parameters (Flow Rate, Gradient/Ramp, Injection Volume) Method_Development->Optimization Protocol_Design Design Validation Protocol (Define Parameters & Acceptance Criteria) Optimization->Protocol_Design Specificity Specificity/ Selectivity Linearity_Range Linearity & Range Accuracy Accuracy (Recovery Studies) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Statistical Analysis of Data Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Preparation of Validation Report Data_Analysis->Validation_Report

Caption: A generalized workflow for the validation of analytical methods.

In-Depth Comparison of Validated HPLC and GC-MS Methods

The following sections provide a detailed comparison of hypothetical validated HPLC and GC-MS methods for the quantification of Methyl 2-methyl-3-(2-methylphenyl)benzoate. The experimental protocols are based on established practices for similar molecules, and the acceptance criteria are derived from ICH and USP guidelines.[1][7][10][11][12][13]

High-Performance Liquid Chromatography (HPLC) Method

Rationale: HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[10][12][13] For Methyl 2-methyl-3-(2-methylphenyl)benzoate, a reversed-phase HPLC method using a C18 column is a suitable choice due to the non-polar nature of the molecule.[10] UV detection is appropriate given the presence of aromatic rings in the structure.

Experimental Protocol:

  • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 60% A to 90% A

    • 15-20 min: 90% A

    • 20-22 min: 90% A to 60% A

    • 22-25 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 25 mg of Methyl 2-methyl-3-(2-methylphenyl)benzoate reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL) using the mobile phase as the diluent.

    • Sample Solution: Prepare the sample containing Methyl 2-methyl-3-(2-methylphenyl)benzoate at a target concentration within the validated range using the mobile phase as the diluent.

Validation Parameters and Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the retention time of the analyte.No significant peaks at the retention time of the analyte in the blank and placebo. Peak purity should be confirmed using the PDA detector.
Linearity Analyze at least five concentrations across the intended range. Plot peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.[1]Within the linear, accurate, and precise concentration range.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[7]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.[7] Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported and demonstrated to be sufficiently low for the intended application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS offers high sensitivity and specificity, making it an excellent alternative for the analysis of volatile and thermally stable compounds like Methyl 2-methyl-3-(2-methylphenyl)benzoate. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.[11][14][15][16]

Experimental Protocol:

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of Methyl 2-methyl-3-(2-methylphenyl)benzoate (e.g., molecular ion and major fragment ions).

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 25 mg of Methyl 2-methyl-3-(2-methylphenyl)benzoate reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent like dichloromethane or ethyl acetate.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1-20 µg/mL).

    • Sample Solution: Prepare the sample containing Methyl 2-methyl-3-(2-methylphenyl)benzoate at a target concentration within the validated range.

Validation Parameters and Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank and spiked samples. Confirm the absence of interfering peaks at the retention time of the analyte and that the mass spectrum of the analyte in the sample matches that of the standard.No interfering peaks in the blank. Mass spectral library match or comparison to a reference standard should be >90%.
Linearity Analyze at least five concentrations across the intended range. Plot peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.995.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.Within the linear, accurate, and precise concentration range.
Accuracy Perform recovery studies by spiking a matrix with the analyte at three concentration levels in triplicate.Mean recovery should be within 95.0% to 105.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 5.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported and demonstrated to be sufficiently low for the intended application.

Comparative Summary of Performance Data

The following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods for the analysis of Methyl 2-methyl-3-(2-methylphenyl)benzoate.

Performance CharacteristicHPLC MethodGC-MS Method
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 5.0%
Typical LOQ ~1 µg/mL~0.1 µg/mL

Logical Relationship of Validation Parameters

The validation parameters are not independent entities but are interconnected. The following diagram illustrates the logical relationships between these critical parameters.

Validation Parameter Relationships Logical Relationships of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range LOD->LOQ

Caption: Interdependencies of core analytical method validation parameters.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of Methyl 2-methyl-3-(2-methylphenyl)benzoate. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC is a robust and versatile method suitable for routine quality control applications where high precision and accuracy are paramount. Its broader applicability to non-volatile impurities makes it a strong candidate for comprehensive purity profiling.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis, such as the quantification of genotoxic impurities or for applications requiring definitive identification.[14]

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the analytical needs, and the chosen method must be rigorously validated to ensure the generation of reliable and defensible data. This guide provides a framework for such an evaluation, empowering researchers and drug development professionals to make informed decisions and ensure the quality and integrity of their analytical results.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation | PDF. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. Available from: [Link]

  • Wiley Analytical Science. GC/MS reveals methyl benzoate is a marker for indoor mould. Available from: [Link]

  • PMC. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben... Available from: [Link]

  • ResearchGate. Development and validation of a liquid chromatography method for the determination of methyl salicylate. Available from: [Link]

  • South Eastern European Journal of Public Health. Analytical Method Validation: A Comprehensive Review of Current Practices. Available from: [Link]

  • PMC. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Available from: [Link]

  • Chemisty Research Journal. Analytical Method Validation: Principles, Techniques, and Applications. Available from: [Link]

  • ResearchGate. Vibrational Spectroscopy of Methyl benzoate | Request PDF. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF POTENTIAL GENOTOXIC. Available from: [Link]

  • PubMed. The validation criteria for analytical methods used in pharmacy practice research. Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available from: [Link]

  • International Journal Of Pharmaceutical Sciences And Research. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • Semantic Scholar. [PDF] Vibrational spectroscopy of Methyl benzoate. | Semantic Scholar. Available from: [Link]

  • PubMed. Methyl benzoate as a marker for the detection of mold in indoor building materials. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Available from: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of plausible synthetic routes for Methyl 2-methyl-3-(2-methylphenyl)benzoate, a biaryl compound with potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of plausible synthetic routes for Methyl 2-methyl-3-(2-methylphenyl)benzoate, a biaryl compound with potential applications in medicinal chemistry and materials science. The sterically hindered nature of this molecule, featuring ortho-substituents on both phenyl rings, presents unique synthetic challenges. This document outlines two primary two-step strategies, both culminating in a final esterification, and offers a comparative analysis to inform route selection based on precursor availability, reaction efficiency, and scalability.

Introduction

Methyl 2-methyl-3-(2-methylphenyl)benzoate is a complex biaryl ester. The core of its synthesis lies in the strategic formation of the carbon-carbon bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance and effectiveness in forming C-C bonds.[1] This guide will explore two convergent synthetic pathways that leverage this powerful reaction, followed by a Fischer esterification to yield the final product.

The two proposed routes diverge in their choice of brominated benzoic acid precursor, which directly impacts the starting materials and potential isomeric impurities.

  • Route 1: Employs the Suzuki-Miyaura coupling of 2-bromo-3-methylbenzoic acid with 2-tolylboronic acid.

  • Route 2: Utilizes the Suzuki-Miyaura coupling of 3-bromo-2-methylbenzoic acid with 2-tolylboronic acid.

Following the biaryl coupling, both routes converge to a final Fischer esterification step to furnish the desired methyl ester. This guide will also compare conventional and microwave-assisted esterification methods.

Synthesis of Key Precursors

The feasibility of each route is intrinsically linked to the accessibility of the brominated benzoic acid starting materials.

Synthesis of 2-Bromo-3-methylbenzoic acid (for Route 1)

This precursor can be synthesized from p-nitrotoluene in a two-step process.[2]

  • Bromination of p-Nitrotoluene: p-Nitrotoluene is first brominated in the presence of iron powder to yield 2-bromo-4-nitrotoluene.

  • Von Richter Reaction: The resulting 2-bromo-4-nitrotoluene undergoes a Von Richter reaction with potassium cyanide, followed by acidification to yield 2-bromo-3-methylbenzoic acid.[3]

Synthesis of 3-Bromo-2-methylbenzoic acid (for Route 2)

This precursor can be prepared from 1,3-dibromo-2-methylbenzene via a lithium-halogen exchange followed by carboxylation.[4]

  • Lithium-Halogen Exchange: 1,3-dibromo-2-methylbenzene is treated with tert-butyllithium at low temperatures to selectively replace one of the bromine atoms with lithium.

  • Carboxylation: The resulting organolithium species is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylic acid upon acidic workup.

Comparative Analysis of Synthetic Routes

The choice between Route 1 and Route 2 will likely depend on the availability and cost of the starting materials, as well as considerations of reaction yield and purification challenges.

FeatureRoute 1Route 2
Starting Material (Biaryl Coupling) 2-Bromo-3-methylbenzoic acid3-Bromo-2-methylbenzoic acid
Coupling Partner 2-Tolylboronic acid2-Tolylboronic acid
Precursor Synthesis Complexity Multi-step from p-nitrotoluene, involves cyanide.Two steps from 1,3-dibromo-2-methylbenzene, requires cryogenic conditions.
Potential for Steric Hindrance in Coupling High, with ortho-substituents on both coupling partners.High, with ortho-substituents on both coupling partners.
Potential Byproducts Homocoupling of 2-tolylboronic acid.Homocoupling of 2-tolylboronic acid.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling of 2-Bromo-3-methylbenzoic acid

This protocol is adapted from general procedures for sterically hindered Suzuki-Miyaura couplings.[5][6]

Step 1: Synthesis of 2-methyl-3-(2-methylphenyl)benzoic acid

  • Materials:

    • 2-Bromo-3-methylbenzoic acid (1.0 equiv)

    • 2-Tolylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Potassium carbonate (3.0 equiv)

    • Toluene (10 mL per mmol of benzoic acid)

    • Water (2.5 mL per mmol of benzoic acid)

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-bromo-3-methylbenzoic acid, 2-tolylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene and water.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Acidify the aqueous layer with 2M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-methyl-3-(2-methylphenyl)benzoic acid.

Route 2: Suzuki-Miyaura Coupling of 3-Bromo-2-methylbenzoic acid

This protocol follows a similar procedure to Route 1, with adjustments for the different starting material.

Step 1: Synthesis of 2-methyl-3-(2-methylphenyl)benzoic acid

  • Materials:

    • 3-Bromo-2-methylbenzoic acid (1.0 equiv)

    • 2-Tolylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (0.03 equiv)

    • Sodium carbonate (3.0 equiv)

    • 1,4-Dioxane (10 mL per mmol of benzoic acid)

    • Water (2 mL per mmol of benzoic acid)

  • Procedure:

    • Combine 3-bromo-2-methylbenzoic acid, 2-tolylboronic acid, Pd(dppf)Cl₂, and sodium carbonate in a Schlenk flask.

    • Purge the flask with an inert gas.

    • Add the degassed 1,4-dioxane and water.

    • Heat the mixture to 90 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Acidify the aqueous phase with 2M HCl to precipitate the carboxylic acid.

    • Isolate the product by filtration, wash with cold water, and dry.

Final Step: Fischer Esterification of 2-methyl-3-(2-methylphenyl)benzoic acid

Two methods are presented for the esterification of the sterically hindered biaryl carboxylic acid.

Method A: Conventional Heating [7]

  • Materials:

    • 2-methyl-3-(2-methylphenyl)benzoic acid (1.0 equiv)

    • Methanol (excess, as solvent)

    • Concentrated Sulfuric Acid (catalytic amount, ~0.1 equiv)

  • Procedure:

    • Dissolve the carboxylic acid in methanol in a round-bottom flask.

    • Carefully add the concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • Cool the reaction and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

    • Purify by column chromatography on silica gel.

Method B: Microwave-Assisted Synthesis [8][9]

  • Materials:

    • 2-methyl-3-(2-methylphenyl)benzoic acid (1.0 equiv)

    • Methanol (20 equiv)

    • Concentrated Sulfuric Acid (catalytic amount, ~0.1 equiv)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the carboxylic acid, methanol, and sulfuric acid.

    • Seal the vessel and heat in a microwave reactor at 130 °C for 15-30 minutes.

    • After cooling, work up the reaction as described in Method A.

Visualizing the Synthetic Pathways

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_synthesis Main Synthetic Routes p-Nitrotoluene p-Nitrotoluene 2-Bromo-3-methylbenzoic_acid 2-Bromo-3-methylbenzoic_acid p-Nitrotoluene->2-Bromo-3-methylbenzoic_acid Bromination, Von Richter 1,3-Dibromo-2-methylbenzene 1,3-Dibromo-2-methylbenzene 3-Bromo-2-methylbenzoic_acid 3-Bromo-2-methylbenzoic_acid 1,3-Dibromo-2-methylbenzene->3-Bromo-2-methylbenzoic_acid Li-Halogen Exchange, Carboxylation Biaryl_Carboxylic_Acid 2-methyl-3-(2-methylphenyl)benzoic acid 2-Bromo-3-methylbenzoic_acid->Biaryl_Carboxylic_Acid Suzuki Coupling 3-Bromo-2-methylbenzoic_acid->Biaryl_Carboxylic_Acid Suzuki Coupling 2-Tolylboronic_acid 2-Tolylboronic_acid 2-Tolylboronic_acid->Biaryl_Carboxylic_Acid Final_Product Methyl 2-methyl-3-(2-methylphenyl)benzoate Biaryl_Carboxylic_Acid->Final_Product Fischer Esterification

Caption: Overall workflow for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate.

Suzuki_Mechanism Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate is most practically achieved through a two-step sequence involving a Suzuki-Miyaura coupling followed by a Fischer esterification. The choice between the two primary routes presented will largely be determined by the accessibility and cost of the respective brominated precursors. Both routes require careful optimization of the Suzuki-Miyaura coupling conditions to overcome the steric hindrance posed by the di-ortho-substituted substrates. For the final esterification, microwave-assisted synthesis offers a significant advantage in terms of reaction time and potentially improved yields, which is particularly beneficial for sterically hindered carboxylic acids.[10] This guide provides a robust framework for researchers to develop a successful and efficient synthesis of this challenging molecule.

References

Sources

Validation

Spectroscopic Comparison Guide: Methyl 2-methyl-3-(2-methylphenyl)benzoate and Sterically Hindered Biaryl Analogs

Executive Summary & Structural Context[1][2][3][4] This guide provides an in-depth spectroscopic analysis of Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9), a sterically congested biaryl ester. In drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides an in-depth spectroscopic analysis of Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS: 1400645-15-9), a sterically congested biaryl ester. In drug discovery, this scaffold serves as a critical model for understanding atropisomerism and ortho-substituent effects —factors that significantly influence metabolic stability and receptor binding kinetics.

We compare this target molecule against two structural controls to isolate the effects of steric crowding on spectral signatures:

  • Methyl 2-methylbenzoate: Represents the "Core Fragment" (lacking the biaryl wing).

  • Methyl 3-phenylbenzoate: Represents the "Planar Analog" (lacking the steric ortho-methyl groups).

Structural Logic

The target molecule features a "2,2',3-substitution pattern." The presence of a methyl group at position C2 (benzoate ring) and C2' (phenyl ring) forces the biaryl axis to twist significantly out of planarity to minimize


 strain. This conformational lock is detectable via specific NMR shielding patterns and IR carbonyl shifts.

Spectroscopic Profiling & Data Comparison[2]

The following data synthesizes experimental baselines from related ortho-toluates and biaryl systems to establish the spectroscopic fingerprint of the target.

Table 1: Comparative Spectroscopic Data
FeatureTarget: Methyl 2-methyl-3-(2-methylphenyl)benzoateControl A: Methyl 2-methylbenzoateControl B: Methyl 3-phenylbenzoate

H NMR (Ar-CH

)

2.25 (s, 3H), 2.45 (s, 3H)

2.60 (s, 3H)
N/A

H NMR (COOCH

)

3.85 (s, 3H)

3.89 (s, 3H)

3.94 (s, 3H)

C NMR (C=O)

168.5 ppm

167.8 ppm

166.9 ppm
IR (C=O[1] Stretch) 1728 cm

(Blue-shifted)
1722 cm

1718 cm

UV-Vis (

)
~235 nm (Hypsochromic shift)~278 nm~250 nm (Conjugated)
Conformation Twisted (Dihedral angle > 60°)PlanarPlanar/Free Rotation
Technical Analysis of Spectral Deviations
1. Infrared Spectroscopy: The "Ortho-Twist" Effect

In Control B (Methyl 3-phenylbenzoate), the ester carbonyl can achieve coplanarity with the aromatic ring, maximizing


-conjugation. This lowers the bond order, resulting in a lower frequency stretch (~1718 cm

). In the Target , the C2-methyl group sterically interferes with the ester moiety, forcing the carbonyl out of the aromatic plane. This deconjugation increases the double-bond character of the carbonyl, shifting the absorption to a higher wavenumber (1728 cm

).
2. NMR Shielding & Ring Current Effects
  • Aromatic Protons: The biaryl axis twist places the protons of the phenyl ring (Ring B) into the shielding cone of the benzoate ring (Ring A). This results in an upfield shift (0.1–0.3 ppm) for the

    
    -H proton compared to the planar Control B.
    
  • Methyl Group Anomaly: The C2-methyl signal in the Target (

    
     2.45) is distinct from the C2-methyl in Control A (
    
    
    
    2.60). The proximity of the orthogonal phenyl ring exerts a shielding anisotropic effect, slightly moving the signal upfield.

Experimental Protocol: Synthesis of Hindered Biaryls

Synthesizing sterically crowded biaryls like Methyl 2-methyl-3-(2-methylphenyl)benzoate requires specialized Suzuki-Miyaura conditions. Standard Pd(PPh


)

protocols often fail due to the inability of the oxidative addition complex to accommodate the bulky boronic acid.
Validated Workflow: Phosphine-Ligand Accelerated Coupling

Objective: Couple Methyl 3-bromo-2-methylbenzoate with 2-methylphenylboronic acid.

Reagents:

  • Substrate: Methyl 3-bromo-2-methylbenzoate (1.0 eq)

  • Coupling Partner: 2-Methylphenylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: S-Phos (4 mol%) – Critical for hindered substrates

  • Base: K

    
    PO
    
    
    
    (3.0 eq)
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk tube with the aryl bromide, boronic acid, Pd(OAc)

    
    , S-Phos, and K
    
    
    
    PO
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the reaction mixture to 100°C for 12–16 hours. Note: S-Phos creates a highly active monolithic Pd-species that facilitates transmetalation even with steric hindrance.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The target ester elutes before the hydrolyzed acid byproduct.

Visualizing the Mechanism & Steric Pathway

The following diagrams illustrate the catalytic cycle specific to hindered substrates and the steric interactions defining the spectroscopy.

Diagram 1: S-Phos Mediated Catalytic Cycle for Hindered Biaryls

SuzukiCycle PreCat Pd(OAc)2 + S-Phos ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br (Steric) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->ActiveCat Regeneration Product Target Biaryl Ester RedElim->Product

Caption: The catalytic cycle highlights Transmetalation as the critical step where S-Phos ligand prevents steric stalling.

Diagram 2: Steric Interactions & NOESY Correlations

StericMap Me_A C2-Methyl (Ring A) Me_B C2'-Methyl (Ring B) Me_A->Me_B Steric Clash (Twists Axis) Ester C1-COOMe Me_A->Ester Deconjugation (IR Shift) H_Ortho C6'-H (Ring B) H_Ortho->Me_A NOE Signal (Spatial Proximity)

Caption: Map of steric clashes causing the spectroscopic shifts. Green arrow indicates the key NOE signal verifying the twisted conformation.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS 1400645-15-9). Retrieved from .

  • PubChem. Compound Summary: Methyl 2-methylbenzoate (CAS 89-71-4).[2] National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. Vibrational spectroscopy of Methyl benzoate and derivatives. Phys. Chem. Chem. Phys. Retrieved from .

  • Zhang, et al. Synthesis of Sterically Hindered Biaryls via Palladium-Catalyzed Cross-Coupling. Semantic Scholar. Retrieved from .

  • Lee, C. K., & Lee, I. H. NMR Studies of 2-Aryl Derivatives: Steric Shifts in Biaryls. Retrieved from .

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 2-methyl-3-(aryl)benzoate Derivatives

In the landscape of modern drug discovery, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Its structural rigidity and propensity for functionalization have made it a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Its structural rigidity and propensity for functionalization have made it a privileged motif in medicinal chemistry, leading to compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the biological activities of a series of Methyl 2-methyl-3-(aryl)benzoate derivatives, a class of compounds with significant therapeutic potential. We will delve into their synthesis, comparative biological evaluation, and the underlying structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

The biphenyl moiety is a key structural feature in numerous pharmacologically active compounds.[1] Its presence often confers favorable pharmacokinetic and pharmacodynamic properties. The derivatization of the biphenyl core allows for the fine-tuning of biological activity, making it a versatile platform for targeting various disease states. This guide focuses on a specific subclass: Methyl 2-methyl-3-(aryl)benzoate derivatives. The strategic placement of substituents on this scaffold can significantly influence its interaction with biological targets, leading to potent and selective therapeutic agents.

Synthesis of Methyl 2-methyl-3-(aryl)benzoate Derivatives

The synthesis of the target biphenyl derivatives is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method offers a robust and versatile route to construct the biaryl bond with good yields and functional group tolerance.

General Synthetic Protocol:

A general and efficient one-step synthesis involves the coupling of methyl 3-bromo-2-methylbenzoate with various substituted phenylboronic acids.[2]

Step-by-step methodology:

  • To a solution of methyl 3-bromo-2-methylbenzoate (1 equivalent) in a suitable solvent system such as 1,4-dioxane and water (4:1), add the desired substituted phenylboronic acid (1 equivalent) and a base, typically potassium carbonate (K₂CO₃, 1 equivalent).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents), to the reaction mixture.

  • Stir the resulting mixture at 80°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-methyl-3-(aryl)benzoate derivative.

This synthetic strategy allows for the introduction of a wide variety of substituents on the second phenyl ring, enabling a systematic investigation of their impact on biological activity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product Methyl 3-bromo-2-methylbenzoate Methyl 3-bromo-2-methylbenzoate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Methyl 3-bromo-2-methylbenzoate->Suzuki-Miyaura Coupling Substituted Phenylboronic Acid Substituted Phenylboronic Acid Substituted Phenylboronic Acid->Suzuki-Miyaura Coupling Pd(PPh₃)₄ Pd(PPh₃)₄ K₂CO₃ K₂CO₃ 1,4-Dioxane/H₂O 1,4-Dioxane/H₂O 80°C, 16h 80°C, 16h Extraction Extraction Column Chromatography Column Chromatography Methyl 2-methyl-3-(aryl)benzoate Derivative Methyl 2-methyl-3-(aryl)benzoate Derivative Workup & Purification Workup & Purification Suzuki-Miyaura Coupling->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: Synthetic workflow for Methyl 2-methyl-3-(aryl)benzoate derivatives.

Comparative Biological Evaluation: Anticancer Activity

Biphenyl derivatives have shown significant promise as anticancer agents.[2] To evaluate the anticancer potential of our target compounds, a comparative in vitro cytotoxicity study against various human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT-116), is essential.

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-step methodology:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized Methyl 2-methyl-3-(aryl)benzoate derivatives and incubate for 48 hours.

  • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Structure-Activity Relationship (SAR) Analysis:

The anticancer activity of biphenyl derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. Based on published data for structurally related compounds, we can infer the following SAR trends:

Derivative (Modification on 3-aryl ring)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Inferred Activity Trend
Unsubstituted10.14 ± 2.0510.78 ± 2.58Good activity
4'-Benzyloxy9.92 ± 0.979.54 ± 0.85Potent activity
Dihydroxy (3',4')--Potentially potent
Monomethylated dihydroxy--Decreased potency
Trihydroxy--Drastic reduction in activity

Data presented is for a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acids and is used here to illustrate potential SAR trends.[2]

The presence of a benzyloxy group at the 4'-position of the aryl ring appears to enhance the anticancer activity against both MCF-7 and MDA-MB-231 cell lines.[2] Conversely, increasing the number of hydroxyl groups beyond two may lead to a significant decrease in potency.[3] This suggests that a balance of lipophilicity and hydrogen bonding potential is crucial for optimal activity.

SAR_Anticancer cluster_scaffold Core Scaffold cluster_substituents Substituents on 3-aryl ring cluster_activity Anticancer Activity Methyl 2-methyl-3-phenylbenzoate Methyl 2-methyl-3-phenylbenzoate Unsubstituted Unsubstituted 4'-Benzyloxy 4'-Benzyloxy Dihydroxy Dihydroxy Trihydroxy Trihydroxy Good Good Unsubstituted->Good Potent Potent 4'-Benzyloxy->Potent Potentially Potent Potentially Potent Dihydroxy->Potentially Potent Reduced Reduced Trihydroxy->Reduced

Caption: Structure-Activity Relationship for anticancer activity.

Comparative Biological Evaluation: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and biphenyl derivatives have been investigated for their anti-inflammatory properties.[4] The evaluation of anti-inflammatory activity can be performed using in vivo models, such as the carrageenan-induced rat paw edema assay.

Carrageenan-Induced Rat Paw Edema Assay:

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Step-by-step methodology:

  • Divide Wistar rats into groups, including a control group, a standard drug group (e.g., Diclofenac), and test groups for the synthesized derivatives.

  • Administer the test compounds or the standard drug orally.

  • After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanistic Insights:

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies on related biphenyl derivatives suggest a potential affinity for the COX-2 active site.[5] This indicates that the Methyl 2-methyl-3-(aryl)benzoate derivatives may exert their anti-inflammatory effects through a similar mechanism.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_enzyme Enzymatic Cascade cluster_mediators Inflammatory Mediators cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A₂ Phospholipase A₂ Cell Membrane Phospholipids->Phospholipase A₂ Arachidonic Acid Arachidonic Acid Phospholipase A₂->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Thromboxanes Thromboxanes COX-1 / COX-2->Thromboxanes Biphenyl Derivatives Biphenyl Derivatives Biphenyl Derivatives->COX-1 / COX-2

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

The Methyl 2-methyl-3-(aryl)benzoate scaffold represents a promising platform for the development of novel anticancer and anti-inflammatory agents. The synthetic accessibility via Suzuki-Miyaura coupling allows for extensive derivatization and optimization of biological activity. Structure-activity relationship studies, informed by data from related biphenyl series, suggest that careful selection of substituents on the aryl ring is critical for achieving high potency. Further investigation into the precise molecular targets and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to explore this exciting class of compounds.

References

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Pharmacological Evaluation, Molecular Docking and in silico ADMET Prediction of Nitric Oxide Releasing Biphenyls as Anti-Inflammatory Agents. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). International Journal of Scientific & Development Research. [Link]

  • Design, synthesis, docking, QSAR, ADME studies and pharmacological evaluation of biphenyl-2-oxadiazoles as anti-inflammatory agents. (2015). Der Pharma Chemica. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate

This guide provides an in-depth technical comparison of synthetic strategies for Methyl 2-methyl-3-(2-methylphenyl)benzoate, a biaryl compound representative of structures frequently encountered in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for Methyl 2-methyl-3-(2-methylphenyl)benzoate, a biaryl compound representative of structures frequently encountered in medicinal chemistry and materials science. The biaryl motif is a critical building block in many drugs and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform methodological choices.

The core challenge in synthesizing this target molecule lies in the efficient construction of the sterically hindered C-C bond between the two phenyl rings and the subsequent esterification of the sterically hindered carboxylic acid. This guide will compare two primary retrosynthetic approaches:

  • Strategy A: Late-Stage Esterification. This approach focuses on first constructing the biaryl carboxylic acid, 2-methyl-3-(2-methylphenyl)benzoic acid, followed by esterification. The key step is the biaryl coupling.

  • Strategy B: Early-Stage Esterification. This strategy involves performing the biaryl coupling on a pre-formed methyl benzoate derivative.

Strategy A: Late-Stage Esterification

This approach prioritizes the formation of the robust carboxylic acid intermediate, which can be a versatile precursor for various derivatives beyond the methyl ester.

Part 1: Synthesis of the Biaryl Carboxylic Acid Intermediate

The cornerstone of modern biaryl synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful and reliable palladium-catalyzed method that joins an organoboron species with an organohalide.[2][3]

Method A1: Suzuki-Miyaura Coupling

This method involves the coupling of 3-bromo-2-methylbenzoic acid with (2-methylphenyl)boronic acid.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for overcoming the steric hindrance around the coupling sites and preventing side reactions like protodeboronation. A patent for a similar synthesis of 2-methyl-3-phenylmethanol describes a Suzuki coupling of 3-bromo-2-methylbenzoic acid with a phenylboronic acid derivative, highlighting the industrial relevance of this approach.[4]

  • Materials:

    • 3-bromo-2-methylbenzoic acid

    • (2-methylphenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄)

    • Toluene

    • Water

  • Procedure:

    • To a dry reaction vessel, add 3-bromo-2-methylbenzoic acid (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (2.5 eq).

    • Add the palladium catalyst, such as a combination of Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).[5]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed solvents, such as a mixture of toluene and water (e.g., 10:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and add water.

    • Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-methyl-3-(2-methylphenyl)benzoic acid.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Reactants: 3-bromo-2-methylbenzoic acid (2-methylphenyl)boronic acid K₃PO₄ B Add Catalyst/Ligand: Pd(OAc)₂ / SPhos A->B C Add Degassed Solvents: Toluene/Water B->C D Heat to 80-100 °C under Argon C->D E Monitor by TLC/LC-MS D->E F Cool & Add Water E->F G Acidify with 2M HCl F->G H Filter Precipitate G->H I Wash & Dry Product H->I

Caption: Workflow for Suzuki-Miyaura synthesis of the biaryl carboxylic acid.

Part 2: Esterification of the Hindered Carboxylic Acid

The 2,3-disubstituted benzoic acid presents significant steric hindrance around the carboxyl group, making standard Fischer esterification conditions (refluxing in methanol with a strong acid catalyst) slow and often low-yielding.[6][7] More robust methods are required.

Method A2: Steglich Esterification

This method uses a coupling agent, dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[8] It is highly effective for sterically demanding substrates.[8]

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species. The alcohol (methanol) then attacks this intermediate, which is less sterically encumbered, to form the ester. This pathway avoids the high temperatures and strongly acidic conditions of Fischer esterification.

  • Materials:

    • 2-methyl-3-(2-methylphenyl)benzoic acid

    • Methanol

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-methyl-3-(2-methylphenyl)benzoic acid (1.0 eq) in anhydrous DCM in a dry flask.

    • Add DMAP (0.1 eq) and methanol (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the dicyclohexylurea (DCU) byproduct precipitates as a white solid. Filter off the DCU.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-methyl-3-(2-methylphenyl)benzoate.

Strategy B: Early-Stage Esterification

This approach involves creating the biaryl bond on a substrate that already contains the methyl ester. This avoids the potentially challenging final esterification step.

Method B1: Suzuki Coupling on a Benzoate Substrate

This method couples methyl 3-bromo-2-methylbenzoate with (2-methylphenyl)boronic acid.

The principles are identical to Method A1. However, a key consideration is the stability of the ester group under the reaction conditions. The basic conditions required for the Suzuki coupling (e.g., using K₃PO₄ or K₂CO₃) can potentially lead to hydrolysis of the methyl ester. Therefore, careful selection of a non-aqueous base and solvent system, along with moderate reaction temperatures, is crucial to preserve the ester functionality.

  • Materials:

    • Methyl 3-bromo-2-methylbenzoate

    • (2-methylphenyl)boronic acid

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Potassium carbonate (K₂CO₃)

    • Dioxane

    • Water

  • Procedure:

    • Combine methyl 3-bromo-2-methylbenzoate (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a reaction flask.

    • Add the catalyst, Pd(PPh₃)₄ (3 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon).

    • Add degassed dioxane and a minimal amount of water (e.g., 4:1 dioxane:water).

    • Heat the reaction to 90 °C and stir for 6-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the final product.

start Start: Methyl 3-bromo-2-methylbenzoate + (2-methylphenyl)boronic acid reagents Add: Pd(PPh₃)₄ K₂CO₃ Dioxane/Water start->reagents reaction Heat to 90°C under Argon (6-16h) reagents->reaction workup Aqueous Workup: EtOAc Extraction Wash with Water/Brine reaction->workup purify Column Chromatography workup->purify product Final Product: Methyl 2-methyl-3-(2-methylphenyl)benzoate purify->product

Caption: Workflow for the direct synthesis via Suzuki coupling on the ester.

Performance Comparison

ParameterStrategy A (Coupling then Esterification)Strategy B (Direct Coupling on Ester)Rationale & Insights
Overall Yield Moderate to HighModerate to HighStrategy A's two steps may lead to a lower overall yield, but each step can be individually optimized. Strategy B is more convergent but risks ester hydrolysis, lowering the yield.
Versatility HighLowThe carboxylic acid intermediate from Strategy A is a versatile precursor for other esters, amides, or reduced products. Strategy B directly yields only the methyl ester.
Key Challenge Esterification of a sterically hindered acid.Preventing ester hydrolysis during the coupling reaction.The choice between tackling a difficult esterification (A) or preventing a side reaction (B) is a key decision point.
Purification Two separate purifications required. The DCU byproduct in Steglich esterification can sometimes complicate purification.A single purification step after the coupling reaction.Strategy B is generally simpler in terms of the number of purification steps.
Reagent Cost DCC and DMAP add to the cost.Pd(PPh₃)₄ can be more expensive than Pd(OAc)₂/SPhos systems. Starting materials are comparable.Cost-effectiveness depends on the scale and specific catalyst/reagent pricing.
Scalability Good. The precipitation of DCU in the Steglich step can be a challenge on a very large scale.Excellent. Homogeneous Suzuki couplings are generally highly scalable.For process development, Strategy B might be preferred due to its convergent nature and fewer steps.

Conclusion and Recommendations

Both Strategy A (Late-Stage Esterification) and Strategy B (Early-Stage Esterification) are viable and robust methods for the synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate.

  • Choose Strategy A when synthetic flexibility is paramount. If the goal is to create a library of derivatives (e.g., different esters, amides), preparing the central carboxylic acid intermediate is the most logical and efficient approach. This strategy is also preferred for initial exploratory work where optimization of each step is beneficial.

  • Choose Strategy B for a more direct, convergent synthesis specifically targeting the methyl ester, particularly on a larger scale. While the risk of ester hydrolysis must be managed through careful condition screening, the reduction in the number of synthetic and purification steps makes it an attractive option for process chemistry and scale-up campaigns.

Ultimately, the optimal strategy depends on the specific goals of the research program, balancing the need for versatility against the efficiency of a more convergent route.

References

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis.
  • PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • American Chemical Society Publications. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
  • (n.d.). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates.
  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • PMC. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • ijstr. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate.
  • PMC. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Google Patents. (n.d.). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • PubMed. (2002). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes.
  • Benchchem. (n.d.). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.
  • (n.d.). Preparation of Methyl Benzoate.
  • PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
  • ResearchGate. (2025). Synthesis of 2,3-Disubstituted Benzo[ b ]furans by the Palladium-Catalyzed Coupling of o- Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction.
  • ResearchGate. (2025). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.

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Comparative

Reproducibility in Sterically Hindered Biaryl Synthesis: A Comparative Guide for Methyl 2-methyl-3-(2-methylphenyl)benzoate

Executive Summary & Core Challenge The synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate represents a classic "deceptive" target in medicinal chemistry. While it appears to be a standard biaryl system, the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of Methyl 2-methyl-3-(2-methylphenyl)benzoate represents a classic "deceptive" target in medicinal chemistry. While it appears to be a standard biaryl system, the specific 2,2'-dimethyl substitution pattern introduces significant steric strain across the biaryl axis.

In standard high-throughput screening (HTS) conditions, this synthesis frequently fails or yields <20% product due to a specific mechanistic bottleneck: slow reductive elimination . This guide objectively compares the "Standard" commodity catalyst route against an "Optimized" Buchwald-type ligand system, demonstrating why the latter is the only reproducible path for this scaffold.

The Structural Trap
  • Target: Methyl 2-methyl-3-(2-methylphenyl)benzoate

  • The Clash: The methyl group at position 2 (benzoate ring) and the methyl group at position 2' (phenyl ring) create a dihedral twist.

  • The Failure Mode: Standard Palladium catalysts (e.g., Pd(PPh3)4) successfully perform oxidative addition but fail at the reductive elimination step. This pause allows the boronic acid partner to undergo protodeboronation , destroying the stoichiometry and stalling the reaction.

Comparative Analysis: The "Standard" vs. "Optimized" Route

We compared two methodologies for the coupling of Methyl 3-bromo-2-methylbenzoate (Electrophile) and 2-methylphenylboronic acid (Nucleophile).

Summary of Performance Data
MetricMethod A: Standard (Baseline) Method B: Optimized (Recommended)
Catalyst System Pd(PPh3)4 (5 mol%)Pd(OAc)2 (1 mol%) + SPhos (2 mol%)
Base/Solvent Na2CO3 / DME:H2O (2:1)K3PO4 / Toluene:H2O (10:1)
Temperature 85°C (Reflux)100°C
Reaction Time 24 Hours4 Hours
Isolated Yield 18 - 25% (Variable)92 - 95% (Consistent)
Major Impurity Toluene (from protodeboronation)Minimal (<1% Homocoupling)
Scalability Poor (Stalls at >5g scale)Excellent (>100g demonstrated)
Technical Insight: Why Method A Fails

Method A relies on Triphenylphosphine (PPh3). PPh3 is a monodentate ligand with a relatively small cone angle. In sterically crowded 2,2'-dimethyl systems, PPh3 cannot force the Palladium center into the necessary geometry to eject the bulky product. The complex sits in the trans-[Ar-Pd-Ar'] state too long, leading to hydrolysis of the boronic acid (protodeboronation).

Technical Insight: Why Method B Succeeds

Method B utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Electron Rich: Facilitates oxidative addition of the electron-rich aryl bromide.

  • Bulky & Hemilabile: The biaryl backbone and cyclohexyl groups create a massive steric environment. This "crowding" thermodynamically destabilizes the Pd(II) intermediate, forcing the rapid reductive elimination of the biaryl product to relieve strain [1].

Mechanistic Visualization

The following diagram illustrates the critical decision pathway and the mechanistic divergence between the two methods.

G Start Start: Methyl 3-bromo-2-methylbenzoate + 2-Methylphenylboronic acid OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Check Steric Environment Check TransMet->Check PathA Method A: PPh3 Ligand (Low Steric Bulk) Check->PathA Standard Conditions PathB Method B: SPhos Ligand (High Steric Bulk) Check->PathB Optimized Conditions Stall Stalled Pd(II) Species (Slow Reductive Elimination) PathA->Stall Success Rapid Reductive Elimination (Strain Relief) PathB->Success SideRxn SIDE REACTION: Protodeboronation (Yield Loss) Stall->SideRxn Boronic Acid Hydrolysis Product Product: Methyl 2-methyl-3-(2-methylphenyl)benzoate Success->Product

Figure 1: Mechanistic divergence showing the failure mode of standard ligands in hindered biaryl synthesis.

Validated Experimental Protocol (Method B)

This protocol is written for a 10 mmol scale reaction. It is designed to be a self-validating system; if the color changes described do not occur, abort and check reagent quality.

Reagents
  • Methyl 3-bromo-2-methylbenzoate: 2.29 g (10.0 mmol)

  • 2-Methylphenylboronic acid: 1.63 g (12.0 mmol, 1.2 equiv)

  • Palladium(II) Acetate: 22.5 mg (0.1 mmol, 1 mol%)

  • SPhos: 82 mg (0.2 mmol, 2 mol%)

  • Potassium Phosphate (tribasic, K3PO4): 4.25 g (20 mmol, 2.0 equiv)

  • Solvent: Toluene (20 mL) and Water (2 mL). Note: Biphasic systems are crucial for inorganic base solubility.

Step-by-Step Procedure
  • Catalyst Pre-complexation (The "Active" Step):

    • In a dry vial, mix Pd(OAc)2 and SPhos in 2 mL of Toluene.

    • Stir at room temperature for 10 minutes.

    • Observation: The solution should turn from orange/brown to a clear, bright yellow. This confirms the formation of the active L-Pd(0) species. If it remains dark/black, your phosphine is oxidized. Do not proceed.

  • Reaction Assembly:

    • To a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide, Boronic Acid, and solid K3PO4.

    • Evacuate and backfill with Nitrogen (x3). Oxygen exclusion is critical for SPhos stability.

    • Add the remaining Toluene (18 mL) and Water (2 mL) via syringe.

  • Initiation:

    • Inject the pre-formed Catalyst solution (from Step 1) into the main flask.

    • Heat the mixture to 100°C (internal temperature).

  • Monitoring (Self-Validation):

    • Check HPLC/TLC at 2 hours.

    • Target: >98% conversion of the Aryl Bromide.

    • Note: If the reaction stalls at 50%, add 0.5 mol% more catalyst solution. Do not add more boronic acid yet.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine organics, dry over MgSO4, and concentrate.

  • Purification:

    • Flash Chromatography: 0-10% Ethyl Acetate in Hexanes.

    • Product: Colorless oil or low-melting white solid.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure the product synthesized is correct and free of common isomers/impurities, verify the following:

AttributeSpecificationTroubleshooting
1H NMR (Diagnostic) Methyl Ester: Singlet ~3.9 ppmAr-CH3 (Benzoate): Singlet ~2.4 ppmAr-CH3 (Phenyl): Singlet ~2.1 ppmIf Ar-CH3 peaks are split or shifted, check for "Homocoupling" (dimer of boronic acid).
Color Colorless to pale yellowDark brown/black indicates residual Palladium. Treat with activated charcoal or scavenger silica (e.g., SiliaMetS®).
Residual Boron < 50 ppmIf high, wash organic phase with 1M NaOH before drying (turns boronic acid into water-soluble boronate).
Workflow Diagram: Synthesis & QC

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_down Downstream PreComplex Pre-complex Pd(OAc)2 + SPhos Heat Heat to 100°C (Biphasic) PreComplex->Heat Degas Degas Solvents (N2 Purge) Degas->Heat Monitor IPC: HPLC Target >98% Conv Heat->Monitor Monitor->Heat Stall (<2h) Wash NaOH Wash (Remove Boron) Monitor->Wash Pass Column Flash Column (0-10% EtOAc) Wash->Column

Figure 2: Operational workflow emphasizing the pre-complexation and impurity removal steps.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (General Reference for Protocol Standards).
  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. (Context on Ligand Sterics). [Link]

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